N-Acetyl Metoclopramide
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
4-acetamido-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O3/c1-5-20(6-2)8-7-18-16(22)12-9-13(17)14(19-11(3)21)10-15(12)23-4/h9-10H,5-8H2,1-4H3,(H,18,22)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDFIXBYMDJBQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204636 | |
| Record name | N-Acetyl metoclopramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5608-13-9 | |
| Record name | 4-(Acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5608-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl metoclopramide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005608139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl metoclopramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.571 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYL METOCLOPRAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W90XX7T267 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-Acetyl Metoclopramide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-acetyl metoclopramide, a primary metabolite and impurity of the widely used pharmaceutical agent, metoclopramide. This document details the synthetic pathway, experimental protocols, and in-depth analytical characterization of the compound, presenting quantitative data in accessible formats and visualizing key processes.
Introduction
This compound, chemically known as 4-acetamido-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide, is a significant related compound of metoclopramide.[1][2] Metoclopramide is a dopamine D2 receptor antagonist and a 5-HT4 receptor agonist, primarily used for its antiemetic and prokinetic properties.[3] The acetylation of the aromatic amine group in metoclopramide leads to the formation of this compound. Understanding the synthesis and properties of this derivative is crucial for impurity profiling, metabolic studies, and ensuring the quality and safety of metoclopramide-based pharmaceutical products.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acetylation of the primary aromatic amine group of metoclopramide. This reaction involves the use of an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a suitable solvent and potentially a base to neutralize the acidic byproduct.
Synthetic Workflow
The overall workflow for the synthesis and purification of this compound can be visualized as a multi-step process, beginning with the starting material, metoclopramide, and concluding with the purified and characterized final product.
Caption: Workflow for the synthesis and characterization of this compound.
Experimental Protocol: Acetylation of Metoclopramide
This protocol outlines a representative procedure for the synthesis of this compound.
Materials:
-
Metoclopramide
-
Acetic Anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (or a suitable eluent system)
Procedure:
-
Dissolution: Dissolve metoclopramide in a suitable solvent such as dichloromethane in a round-bottom flask.
-
Addition of Base: Add a slight excess of a base, like pyridine, to the solution. This will act as a catalyst and neutralize the acetic acid byproduct.
-
Acetylation: Cool the mixture in an ice bath and slowly add a stoichiometric equivalent of acetic anhydride dropwise while stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize any remaining acetic anhydride and acetic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Drying and Filtration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.
-
Final Product: Collect the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are performed using a variety of analytical techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| IUPAC Name | 4-acetamido-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide |
| Molecular Formula | C₁₆H₂₄ClN₃O₃[1] |
| Molecular Weight | 341.83 g/mol [1] |
| CAS Number | 5608-13-9[1] |
| Appearance | Off-White Solid[4] |
| Storage Temperature | 2-8°C[4] |
Spectroscopic and Chromatographic Data
The following tables summarize the expected data from the characterization of this compound.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | s | 1H | Ar-H |
| ~8.0 | s | 1H | Ar-H |
| ~7.8 | br s | 1H | N-H (amide) |
| ~7.5 | br s | 1H | N-H (amide) |
| ~3.9 | s | 3H | O-CH₃ |
| ~3.6 | q | 2H | N-CH₂-CH₂-N |
| ~2.7 | t | 2H | N-CH₂-CH₂-N |
| ~2.6 | q | 4H | N-(CH₂-CH₃)₂ |
| ~2.2 | s | 3H | CO-CH₃ |
| ~1.1 | t | 6H | N-(CH₂-CH₃)₂ |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Assignment |
| ~168.5 | C=O (amide) |
| ~165.0 | C=O (acetamide) |
| ~155.0 | Ar-C-O |
| ~135.0 | Ar-C-N |
| ~130.0 | Ar-C-Cl |
| ~125.0 | Ar-CH |
| ~115.0 | Ar-C |
| ~110.0 | Ar-CH |
| ~56.0 | O-CH₃ |
| ~52.0 | N-CH₂-CH₂-N |
| ~48.0 | N-(CH₂-CH₃)₂ |
| ~38.0 | N-CH₂-CH₂-N |
| ~25.0 | CO-CH₃ |
| ~12.0 | N-(CH₂-CH₃)₂ |
Table 3: Key FTIR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3300-3400 | N-H stretching (amide) |
| ~2970-2850 | C-H stretching (aliphatic) |
| ~1680 | C=O stretching (amide of acetamide) |
| ~1640 | C=O stretching (amide of benzamide) |
| ~1590, ~1500 | C=C stretching (aromatic ring) |
| ~1250 | C-N stretching |
| ~1040 | C-O stretching (aryl ether) |
| ~800 | C-Cl stretching |
Table 4: Mass Spectrometry Data
| Technique | Expected m/z Value | Observation |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ ≈ 342.1581 | Molecular ion peak corresponding to C₁₆H₂₅ClN₃O₃⁺ |
Table 5: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 270 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
Experimental Protocols for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Obtain the IR spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. Record the spectrum over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an electrospray ionization (ESI) mass spectrometer to determine the accurate mass of the molecular ion.
-
High-Performance Liquid Chromatography (HPLC): Prepare a standard solution of the sample in the mobile phase. Inject the solution into an HPLC system equipped with a C18 column and a UV detector. The purity is determined by the peak area percentage.
Signaling Pathway of Metoclopramide
Metoclopramide exerts its therapeutic effects through a complex interaction with multiple neurotransmitter receptors, primarily in the central nervous system and the gastrointestinal tract. Its mechanism of action involves both antagonism of dopamine D2 receptors and agonism of serotonin 5-HT4 receptors.
References
An In-depth Technical Guide to N-Acetyl Metoclopramide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl Metoclopramide is a significant molecule in the study of the pharmaceutical agent Metoclopramide. It is recognized as a primary metabolite and a reference standard in analytical procedures.[1] Metoclopramide is a well-established drug used to treat nausea, vomiting, and gastroparesis.[1] Understanding the chemical properties and structure of this compound is crucial for pharmacokinetic studies, metabolism mapping, and ensuring the quality and purity of the parent drug. This guide provides a comprehensive overview of its chemical characteristics, structure, and relevant experimental methodologies.
Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₄ClN₃O₃ | [2][3] |
| Molecular Weight | 341.83 g/mol | [2][3] |
| Appearance | Off-White Solid | [4] |
| Melting Point | Data not available for this compound. For Metoclopramide: 146.5-148 °C. For Metoclopramide HCl: 182-188 °C. | [5][6] |
| Boiling Point | Data not available for this compound. For Metoclopramide: 418.7 °C at 760 mmHg. | [5][7] |
| Solubility | Data not available for this compound. Metoclopramide HCl is very soluble in water and easily soluble in ethanol. | [7][8] |
| pKa | Data not available for this compound. The pKa of Metoclopramide is 9.27. | [5] |
Chemical Structure
The systematic IUPAC name for this compound is 4-acetamido-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide.[1][9] The structure consists of a central benzamide core with several key functional groups that determine its chemical behavior and interactions.
The key structural features include:
-
Benzamide group: A benzene ring attached to an amide functional group.
-
Acetamido group: An acetyl group (-COCH₃) attached to an amino group, which is in turn attached to the benzene ring.
-
Chloro group: A chlorine atom substituted on the benzene ring.
-
Methoxy group: A methoxy group (-OCH₃) attached to the benzene ring.
-
Diethylaminoethyl side chain: An ethyl chain with a terminal diethylamino group attached to the amide nitrogen.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the acylation of the primary amine of Metoclopramide. A general procedure is outlined below, based on related synthesis descriptions.[8]
Materials:
-
N-(2-diethylaminoethyl)-2-methoxy-4-aminobenzamide (Metoclopramide base)
-
Acetic acid
-
Acetic anhydride
-
Methylene chloride
-
Sodium hydroxide solution
Procedure:
-
Dissolve Metoclopramide base in acetic acid.
-
Cool the mixture and add acetic anhydride.
-
Heat the resulting solution on a water bath for approximately two hours.
-
After cooling, pour the solution into water and precipitate the base with a sodium hydroxide solution.
-
Extract the precipitated base with methylene chloride.
-
Evaporate the solvent to yield crystalline N-(2-diethylaminoethyl)-2-methoxy-4-acetamino-5-chlorobenzamide (this compound).
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a primary analytical technique for the separation and quantification of this compound from Metoclopramide and other related impurities.[10][11] A typical reversed-phase HPLC (RP-HPLC) method is described below.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Ethanol (HPLC grade)
-
Formic acid solution (pH 2.0) or Ammonium acetate buffer
-
Ultrapure water
Chromatographic Conditions:
-
Mobile Phase: A mixture of an organic solvent like acetonitrile or ethanol and an aqueous buffer such as an ammonium acetate solution or a formic acid solution. A common composition is a 30:70 (v/v) mixture of ethanol and formic acid solution (pH 2.0).[12]
-
Elution: Isocratic[12]
-
Flow Rate: 1.0 mL/min[12]
-
Column Temperature: 25 °C[12]
-
Injection Volume: 10 µL[12]
-
Detection: UV at 273 nm[12]
Biological Context: Mechanism of Action of the Parent Drug, Metoclopramide
This compound is a metabolite of Metoclopramide, and therefore, its biological relevance is understood in the context of the parent drug's mechanism of action. Metoclopramide exerts its antiemetic and prokinetic effects through antagonism of dopamine D2 receptors and agonism of serotonin 5-HT4 receptors.
-
Dopamine D2 Receptor Antagonism: In the chemoreceptor trigger zone (CTZ) of the brain, Metoclopramide blocks D2 receptors, which inhibits the signaling cascade that leads to nausea and vomiting.
-
Serotonin 5-HT4 Receptor Agonism: In the gastrointestinal tract, activation of 5-HT4 receptors enhances the release of acetylcholine, leading to increased gastric motility and accelerated gastric emptying.
Conclusion
This compound is a key molecule in the comprehensive understanding of Metoclopramide. This guide has provided a detailed overview of its chemical properties, structure, and relevant experimental protocols. The provided information serves as a valuable resource for researchers and professionals involved in the development, analysis, and study of Metoclopramide and its metabolites. Further research to determine the specific physical properties of this compound would be beneficial for the scientific community.
References
- 1. This compound | 5608-13-9 | Benchchem [benchchem.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. dev.klivon.com [dev.klivon.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Metoclopramide | C14H22ClN3O2 | CID 4168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7232-21-5 Metoclopramide hydrochloride AKSci J10269 [aksci.com]
- 7. Metoclopramide Hydrochloride CAS 54143-57-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. Metoclopramide monohydrochloride monohydrate | 54143-57-6 [chemicalbook.com]
- 9. 4-(Acetylamino)-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide | C16H24ClN3O3 | CID 79714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. helixchrom.com [helixchrom.com]
- 12. A green approach for metoclopramide quantification in pharmaceutical products: new HPLC and spectrophotometric methods - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetyl Metoclopramide: A Technical Guide on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known biological activities of metoclopramide and extrapolates potential activities of its N-acetylated form, N-Acetyl Metoclopramide. It is crucial to note that specific experimental data on the biological activity of this compound is scarce in publicly available scientific literature. Therefore, much of the information presented herein is based on the well-characterized profile of the parent compound, metoclopramide, and should be interpreted with caution. Further experimental validation is required to definitively characterize the pharmacological profile of this compound.
Introduction
Metoclopramide is a widely used pharmaceutical agent with prokinetic and antiemetic properties.[1][2][3][4] Its therapeutic effects are primarily attributed to its interaction with dopamine and serotonin receptors in the central and peripheral nervous systems.[2][5][6][7][8] this compound is a known metabolite and impurity of metoclopramide.[9] Understanding the biological activity of this derivative is essential for a complete comprehension of metoclopramide's pharmacology and for ensuring the safety and efficacy of its pharmaceutical formulations. This technical guide summarizes the available data on the biological activity of metoclopramide and provides a framework for the potential pharmacological profile of this compound.
Core Pharmacological Profile of Metoclopramide
Metoclopramide's biological activity is multifaceted, primarily involving antagonism of dopamine D2 receptors and mixed activity at serotonin receptors.[2][5][6][7][8]
Dopamine D2 Receptor Antagonism
Metoclopramide acts as a potent antagonist at dopamine D2 receptors.[2][7][10][11] This action is central to its antiemetic effects, as it blocks dopaminergic signaling in the chemoreceptor trigger zone (CTZ) of the medulla.[2][8][12] The affinity of metoclopramide for the D2 receptor has been quantified with a Ki value of 28.8 nM.[2] Blockade of D2 receptors in the gastrointestinal tract also contributes to its prokinetic effects by enhancing the release of acetylcholine, thereby increasing gut motility.[8]
Serotonin Receptor Modulation
Metoclopramide exhibits a complex interaction with serotonin receptors. It acts as an antagonist at 5-HT3 receptors and an agonist at 5-HT4 receptors.[2][5]
-
5-HT3 Receptor Antagonism: The blockade of 5-HT3 receptors, particularly at higher doses, contributes to the antiemetic effect of metoclopramide.[2]
-
5-HT4 Receptor Agonism: Agonism at 5-HT4 receptors is a key mechanism for its gastroprokinetic activity.[2][8] This action facilitates the release of acetylcholine from enteric neurons, leading to increased esophageal motility, elevated lower esophageal sphincter pressure, and accelerated gastric emptying.[2][8]
Quantitative Data on Metoclopramide's Biological Activity
The following table summarizes the key quantitative data available for metoclopramide.
| Parameter | Receptor/Target | Value | Species | Reference |
| Ki | Dopamine D2 Receptor | 28.8 nM | Not Specified | [2] |
Potential Biological Activity of this compound
Acetylation is a common metabolic pathway that can significantly alter the pharmacological properties of a drug. The addition of an acetyl group to the primary amine of metoclopramide would be expected to change its physicochemical properties, such as polarity and size, which could in turn affect its receptor binding and functional activity.
Based on structure-activity relationships of related compounds, the following hypotheses regarding the biological activity of this compound can be proposed:
-
Dopamine D2 Receptor Affinity: The N-acetylation may alter the binding affinity for the D2 receptor. It is plausible that the affinity could be reduced compared to the parent compound.
-
Serotonin Receptor Activity: The effect on 5-HT3 and 5-HT4 receptors may also be modified. The change in the molecule's structure could lead to altered agonist or antagonist properties.
-
Prokinetic and Antiemetic Effects: Any changes in receptor affinity and functional activity would likely translate to a modified prokinetic and antiemetic profile.
It is imperative to reiterate that these are theoretical considerations and require experimental verification.
Signaling Pathways
The signaling pathways activated by metoclopramide are downstream of the D2, 5-HT3, and 5-HT4 receptors.
Dopamine D2 Receptor Signaling
References
- 1. Pharmacokinetics, toxicity, side effects, receptor affinities and in vitro radiosensitizing effects of the novel metoclopramide formulations, sensamide and neu-sensamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metoclopramide - Wikipedia [en.wikipedia.org]
- 3. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Metoclopramide in Gastroparesis: Its Mechanism of Action and Safety Profile [mdpi.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. metoclopramide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Methoclopramide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. What is the mechanism of Metoclopramide Hydrochloride? [synapse.patsnap.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. Metoclopramide: pharmacology and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metoclopramide: a dopamine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
An In-Depth Technical Guide to the Core Mechanism of Action of N-Acetyl Metoclopramide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of N-acetyl metoclopramide, a primary metabolite of the widely used prokinetic and antiemetic agent, metoclopramide. Due to a scarcity of direct research on this compound, this document first establishes a detailed understanding of the parent compound's pharmacological activities. It then extrapolates a hypothesized mechanism of action for this compound based on established structure-activity relationships and the known effects of N-acetylation on pharmacokinetics and pharmacodynamics. This guide synthesizes available data on metoclopramide's interactions with dopamine and serotonin receptors, presents quantitative data in structured tables, details relevant experimental protocols, and utilizes diagrams to illustrate key pathways and concepts.
Introduction to Metoclopramide and its Metabolism
Metoclopramide is a substituted benzamide with a well-established role in the management of gastrointestinal motility disorders and the prevention of nausea and vomiting.[1][2][3][4][5] Its therapeutic effects are primarily attributed to its ability to modulate dopaminergic and serotonergic pathways in both the central and peripheral nervous systems.[1][2][6][7][8]
Metoclopramide is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme system.[3][9][10][11] The major metabolic pathways include N-deethylation and N-hydroxylation.[9][11] Another significant route of metabolism is N-acetylation of the aromatic amine group, which results in the formation of this compound.[12] This metabolite is often considered an impurity in pharmaceutical preparations of metoclopramide.[12][13] Understanding the mechanism of action of this N-acetylated metabolite is crucial for a complete comprehension of metoclopramide's overall pharmacological and toxicological profile.
Mechanism of Action of Metoclopramide
The pharmacological effects of metoclopramide are complex, involving actions at multiple receptor sites.[1][2][14]
Dopamine D2 Receptor Antagonism
Metoclopramide acts as a potent antagonist at dopamine D2 receptors.[5][8][15][16][17] In the central nervous system, this antagonism occurs in the chemoreceptor trigger zone (CTZ) of the medulla, which is a key site for the induction of nausea and vomiting.[2][6][18] By blocking D2 receptors in the CTZ, metoclopramide effectively suppresses emetic signals.[2][18]
Peripherally, D2 receptor antagonism by metoclopramide in the gastrointestinal tract contributes to its prokinetic effects.[8] Dopamine normally inhibits acetylcholine release from myenteric neurons, leading to reduced gut motility. By blocking these inhibitory D2 receptors, metoclopramide enhances cholinergic activity, resulting in increased esophageal sphincter tone, accelerated gastric emptying, and increased small intestinal transit.[6][18][19]
Serotonin 5-HT3 Receptor Antagonism
At higher doses, metoclopramide also exhibits antagonist activity at serotonin 5-HT3 receptors.[1][2] These receptors are located on vagal afferent nerves in the gastrointestinal tract and in the CTZ.[2] Blockade of 5-HT3 receptors contributes to the antiemetic effect, particularly in the context of chemotherapy-induced nausea and vomiting.[2]
Serotonin 5-HT4 Receptor Agonism
Metoclopramide is an agonist at serotonin 5-HT4 receptors.[1][14] Activation of these receptors on presynaptic terminals of myenteric neurons facilitates the release of acetylcholine.[19] This cholinergic enhancement is a key mechanism underlying metoclopramide's prokinetic effects on the upper gastrointestinal tract.[1][6]
Quantitative Data for Metoclopramide
The following tables summarize key quantitative data for the parent drug, metoclopramide.
Table 1: Receptor Binding Affinity of Metoclopramide
| Receptor | Affinity (Ki) | Reference |
| Dopamine D2 | 28.8 nM | [1] |
Table 2: Pharmacokinetic Parameters of Metoclopramide
| Parameter | Value | Route of Administration | Reference |
| Bioavailability | 80 ± 15% | Oral | [18][20] |
| Elimination Half-life | 5-6 hours | Oral/Intravenous | [1] |
| Volume of Distribution | 3.0 L/kg | Intravenous | [21] |
| Peak Plasma Concentration (Tmax) | 1-2 hours | Oral | [18][20] |
Experimental Protocols for Metoclopramide
Detailed methodologies for key experiments cited in the literature for metoclopramide are provided below.
In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinity of metoclopramide for dopamine D2 receptors.
-
Methodology:
-
Preparation of cell membranes expressing the human dopamine D2 receptor.
-
Incubation of the membranes with a radiolabeled ligand (e.g., [3H]-spiperone) and varying concentrations of metoclopramide.
-
Separation of bound and free radioligand by rapid filtration.
-
Quantification of radioactivity using liquid scintillation counting.
-
Calculation of the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
In Vivo Assessment of Gastric Emptying
-
Objective: To evaluate the prokinetic effect of metoclopramide on gastric emptying in an animal model.
-
Methodology:
-
Fasting of rodents (e.g., rats or mice) overnight.
-
Oral administration of a non-absorbable marker (e.g., phenol red) in a methylcellulose meal.
-
Administration of metoclopramide or vehicle control at a specified time before or after the meal.
-
Euthanasia of the animals at a predetermined time point.
-
Surgical removal of the stomach and measurement of the amount of marker remaining.
-
Calculation of the percentage of gastric emptying.
-
Hypothesized Mechanism of Action of this compound
Direct experimental data on the mechanism of action of this compound is not currently available in the published literature. However, a plausible mechanism can be hypothesized based on its chemical structure and the known pharmacology of metoclopramide.
The key structural difference between metoclopramide and this compound is the acetylation of the primary aromatic amine at the 4-position. This chemical modification is expected to have a significant impact on the molecule's pharmacological properties.
Predicted Effect on Receptor Binding
The primary aromatic amine of metoclopramide is crucial for its interaction with target receptors. N-acetylation introduces a bulky acetyl group and changes the electronic properties of the amine, making it a neutral amide. This alteration is likely to:
-
Decrease Dopamine D2 Receptor Affinity: The interaction with the D2 receptor is thought to involve the protonated form of the aromatic amine. The neutral amide in this compound would be unable to form this critical ionic interaction, likely leading to a significant reduction or complete loss of D2 receptor antagonist activity.
-
Alter Serotonin Receptor Interactions: The binding of metoclopramide to 5-HT3 and 5-HT4 receptors also likely involves the aromatic amine. The steric hindrance and altered electronics from the acetyl group would be expected to reduce the binding affinity for these receptors as well.
Therefore, it is hypothesized that This compound is a pharmacologically less active metabolite of metoclopramide with significantly reduced affinity for dopamine D2, serotonin 5-HT3, and serotonin 5-HT4 receptors.
Potential for Altered Pharmacokinetics and Safety Profile
N-acetylation is a common metabolic pathway that often leads to increased water solubility and enhanced renal excretion of drugs and their metabolites. It is therefore likely that this compound is more readily cleared from the body than the parent compound.
The reduced receptor activity of this compound suggests that it is less likely to contribute to the therapeutic effects of metoclopramide. It may also have a reduced potential to cause the adverse effects associated with D2 receptor blockade, such as extrapyramidal symptoms and tardive dyskinesia.
Visualizations
The following diagrams illustrate the key signaling pathways of metoclopramide and the metabolic conversion to this compound.
Caption: Signaling pathways of metoclopramide in the CNS and GI tract.
Caption: Metabolic conversion of metoclopramide to this compound.
Caption: A typical experimental workflow for an in vitro receptor binding assay.
Conclusion
This compound is a significant metabolite of metoclopramide. While direct pharmacological studies on this metabolite are lacking, a strong hypothesis can be formulated based on the well-understood structure-activity relationships of the parent compound. The N-acetylation of the primary aromatic amine is predicted to significantly reduce its affinity for dopamine D2, serotonin 5-HT3, and serotonin 5-HT4 receptors. Consequently, this compound is likely a pharmacologically less active metabolite that does not contribute significantly to the therapeutic or adverse effects of metoclopramide. Further research, including in vitro receptor binding studies and in vivo pharmacological assessments, is warranted to definitively elucidate the mechanism of action and clinical relevance of this compound.
References
- 1. Metoclopramide - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Metoclopramide: a dopamine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metoclopramide: pharmacology and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. litfl.com [litfl.com]
- 9. ClinPGx [clinpgx.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. METOCLOPRAMIDE IS METABOLIZED BY CYP2D6 AND IS A REVERSIBLE INHIBITOR, BUT NOT INACTIVATOR, OF CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. This compound | LGC Standards [lgcstandards.com]
- 14. axonmedchem.com [axonmedchem.com]
- 15. Pharmacokinetics, toxicity, side effects, receptor affinities and in vitro radiosensitizing effects of the novel metoclopramide formulations, sensamide and neu-sensamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methoclopramide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 17. adooq.com [adooq.com]
- 18. labeling.pfizer.com [labeling.pfizer.com]
- 19. The effects of metoclopramide on acetylcholine release and on smooth muscle response in the isolated guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pfizermedical.com [pfizermedical.com]
- 21. Pharmacokinetics of metoclopramide intravenously and orally determined by liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Metabolism of Metoclopramide
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document focuses on the scientifically validated in vitro metabolic pathways of metoclopramide. Initial investigations into the N-acetylation of metoclopramide found no substantial scientific evidence to support this as a metabolic route. Therefore, this guide details the well-established oxidative and conjugative pathways of metoclopramide metabolism.
Executive Summary
Metoclopramide is a widely used prokinetic and antiemetic agent. Its metabolism is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. In vitro studies have established that metoclopramide is primarily metabolized in the liver through two main pathways:
-
Phase I Oxidation: Primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP2D6 being the major contributor. The main oxidative metabolites are N-de-ethylated and N-hydroxylated products.
-
Phase II Conjugation: Metoclopramide and its Phase I metabolites undergo conjugation with glucuronic acid (glucuronidation) and sulfate (sulfation) to form more water-soluble compounds that are readily excreted.
This guide provides a comprehensive overview of these metabolic pathways, including quantitative kinetic data, detailed experimental protocols, and visual representations of the metabolic processes and experimental workflows.
Metoclopramide Metabolic Pathways
The metabolism of metoclopramide is complex, involving multiple enzymatic systems. The primary pathways are outlined below.
Phase I Oxidative Metabolism
In vitro studies using human liver microsomes (HLM) and recombinant CYP enzymes have identified CYP2D6 as the principal enzyme responsible for the oxidative metabolism of metoclopramide.[1][2] Other isoforms, such as CYP3A4, CYP1A2, CYP2C9, and CYP2C19, contribute to a lesser extent.[1][2] The two major oxidative reactions are:
-
N-de-ethylation: The removal of an ethyl group from the diethylaminoethyl side chain to form monodeethylmetoclopramide.[3]
-
N-hydroxylation: The addition of a hydroxyl group to the aromatic amine.[1][2]
Figure 1: Overview of the primary in vitro metabolic pathways of metoclopramide.
Phase II Conjugative Metabolism
Metoclopramide can also be directly conjugated to form more polar metabolites. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).
-
Glucuronidation: The addition of glucuronic acid to form metabolites such as N-O-glucuronide.[4]
-
Sulfation: The addition of a sulfonate group, with metoclopramide-N-4-sulfate being a major urinary metabolite.[5]
Quantitative Data on In Vitro Metoclopramide Metabolism
The following table summarizes the kinetic parameters for the key metabolic pathways of metoclopramide.
| Metabolic Pathway | Enzyme | In Vitro System | Km (µM) | Vmax (pmol/min/mg protein or pmol/min/pmol CYP) | Reference |
| N-de-ethylation | CYP2D6 | Recombinant CYP2D6 (Supersomes™) | 1.20 ± 0.29 | 6.1 ± 0.23 (pmol/min/pmol CYP) | [1] |
| N-dealkylation | CYP2D6 | Human Liver Microsomes (HLM) | 68 ± 16 | 183 ± 57 (pmol/min/mg protein) | [3] |
| N-dealkylation | Recombinant CYP2D6 | Recombinant CYP2D6 | ~53 | 4.5 ± 0.3 (pmol/min/pmol CYP) | [3] |
| N-dealkylation | Recombinant CYP1A2 | Recombinant CYP1A2 | Not Reported | 0.97 ± 0.15 (pmol/min/pmol CYP) | [3] |
Experimental Protocols
General Experimental Workflow for In Vitro Metabolism Studies
The following diagram illustrates a typical workflow for investigating the in vitro metabolism of metoclopramide.
Figure 2: A generalized experimental workflow for studying the in vitro metabolism of metoclopramide.
Protocol for CYP-Mediated Metabolism in Human Liver Microsomes
This protocol is adapted from methodologies described in the literature for assessing CYP-mediated metabolism.[1]
4.2.1 Materials and Reagents
-
Metoclopramide
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard for analytical quantification
-
HPLC or LC-MS/MS system
4.2.2 Incubation Procedure
-
Prepare a stock solution of metoclopramide in a suitable solvent (e.g., methanol or water).
-
In a microcentrifuge tube, combine potassium phosphate buffer (100 mM, pH 7.4), HLM (e.g., 0.2-0.5 mg/mL final protein concentration), and metoclopramide at various concentrations.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 0-60 minutes), ensuring gentle shaking.
-
Terminate the reaction by adding a cold quenching solution, such as acetonitrile (typically 2 volumes).
-
Vortex and centrifuge the samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new tube or HPLC vial for analysis.
4.2.3 Analytical Method
-
Technique: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Column: A C18 reverse-phase column is commonly used.[1]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection can be set at a wavelength where both metoclopramide and its metabolites absorb (e.g., 272 nm).[1] For LC-MS/MS, specific parent-to-product ion transitions for metoclopramide and its metabolites are monitored for enhanced sensitivity and specificity.
-
Quantification: The formation of metabolites is quantified by comparing the peak areas to a standard curve of the authentic metabolite standard.
Protocol for Conjugative Metabolism
4.3.1 Glucuronidation Assay
-
In Vitro System: Human Liver Microsomes (HLM).
-
Co-factor: Uridine 5'-diphosphoglucuronic acid (UDPGA).
-
Procedure: Similar to the CYP assay, but with UDPGA as the co-factor instead of NADPH. The HLM may be pre-treated with a pore-forming agent like alamethicin to ensure UDPGA access to the UGT enzymes within the microsomal lumen.
4.3.2 Sulfation Assay
-
In Vitro System: Human Liver Cytosol (HLC), as SULTs are cytosolic enzymes.
-
Co-factor: 3'-phosphoadenosine-5'-phosphosulfate (PAPS).
-
Procedure: The incubation is performed with HLC, metoclopramide, and PAPS in a suitable buffer at 37°C.
Conclusion
The in vitro metabolism of metoclopramide is predominantly governed by CYP2D6-mediated oxidation and conjugation via glucuronidation and sulfation. A thorough understanding of these pathways is essential for predicting the drug's pharmacokinetic behavior, assessing the risk of drug-drug interactions, and understanding inter-individual variability in patient response, particularly in relation to CYP2D6 genetic polymorphisms. While the N-acetylation of metoclopramide is not a documented metabolic pathway, the established routes of metabolism have been well-characterized through in vitro studies. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.
References
- 1. METOCLOPRAMIDE IS METABOLIZED BY CYP2D6 AND IS A REVERSIBLE INHIBITOR, BUT NOT INACTIVATOR, OF CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metoclopramide is metabolized by CYP2D6 and is a reversible inhibitor, but not inactivator, of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The gastroprokinetic and antiemetic drug metoclopramide is a substrate and inhibitor of cytochrome P450 2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of novel metoclopramide metabolites in humans: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of metoclopramide - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetyl Metoclopramide and Dopamine D2 Receptor Binding: A Technical Review
Absence of Evidence for N-Acetyl Metoclopramide as a Major Metabolite with Characterized D2 Receptor Affinity
Extensive investigation into the metabolic pathways of metoclopramide reveals that its primary biotransformation routes in humans are N-deethylation and N-hydroxylation, followed by sulfate or glucuronide conjugation.[1][2][3] Current scientific literature does not indicate that N-acetylation is a significant metabolic pathway for metoclopramide. Consequently, there is a lack of available data on the synthesis, isolation, and pharmacological characterization of this compound, including its binding affinity for the dopamine D2 receptor.
This technical guide will therefore focus on the well-documented dopamine D2 receptor binding affinity of the parent compound, Metoclopramide , and its known major metabolites. This information is crucial for researchers, scientists, and drug development professionals working on dopaminergic pathways and drug metabolism.
Metoclopramide: Dopamine D2 Receptor Binding Affinity
Metoclopramide is a potent antagonist of the dopamine D2 receptor.[4][5] Its binding affinity has been quantified in numerous studies, typically through radioligand binding assays. The affinity is commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values of Ki and IC50 indicate a higher binding affinity.
Quantitative Binding Data for Metoclopramide at the Dopamine D2 Receptor
| Compound | Receptor | Species | Assay Type | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| Metoclopramide | D2 | Human | Radioligand Binding | [3H]Spiperone | 64 | - | [6] |
| Metoclopramide | D2 | Human | Radioligand Binding | [3H]Spiperone | 42 | 127 | [6] |
| Metoclopramide | D2 | Bovine | Radioligand Binding | Spiperone | - | 7.1 (pKd) | [6] |
| Metoclopramide | D2 | Mouse | Radioligand Binding | - | 28.8 | - | [7] |
Note: Ki and IC50 values can vary between studies due to differences in experimental conditions, such as tissue preparation, radioligand used, and assay buffer composition. The pKd value represents the -log of the dissociation constant (Kd).
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that plays a critical role in various physiological processes in the central nervous system. Its activation by dopamine typically leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). Metoclopramide, as a D2 receptor antagonist, blocks this signaling cascade.
Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of Metoclopramide.
Experimental Protocols: Dopamine D2 Receptor Binding Assay
The determination of the binding affinity of compounds like metoclopramide to the dopamine D2 receptor is typically achieved through competitive radioligand binding assays. Below is a generalized protocol based on commonly cited methodologies.
Membrane Preparation
-
Source: Tissues rich in D2 receptors (e.g., rat striatum) or cell lines stably expressing the human D2 receptor are used.
-
Homogenization: The tissue or cells are homogenized in a cold buffer solution containing protease inhibitors to prevent protein degradation.
-
Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the cell membrane fraction, which contains the receptors.
-
Storage: The final membrane preparation is stored at -80°C until use.
Competitive Radioligand Binding Assay
-
Assay Components:
-
Membrane preparation: A specific amount of the membrane protein.
-
Radioligand: A radioactive ligand that binds with high affinity and specificity to the D2 receptor (e.g., [3H]Spiperone).
-
Unlabeled Ligand: The compound being tested (e.g., Metoclopramide) at various concentrations.
-
Assay Buffer: A buffer solution to maintain a stable pH and ionic environment.
-
-
Incubation: The components are mixed in assay tubes or a microplate and incubated at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Caption: Generalized workflow for a competitive radioligand binding assay.
Conclusion
While the dopamine D2 receptor binding affinity of this compound remains uncharacterized due to the lack of evidence for it being a major metabolite, the parent compound, Metoclopramide, is a well-studied D2 receptor antagonist with significant binding affinity. The provided data and protocols offer a comprehensive overview for researchers in the field. Future studies on the complete metabolic profile of metoclopramide and the pharmacological activity of all its metabolites could provide a more in-depth understanding of its overall effects.
References
- 1. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of metoclopramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Metoclopramide: pharmacology and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metoclopramide: a dopamine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. metoclopramide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. chemmethod.com [chemmethod.com]
An In-Depth Technical Guide on the Interaction of N-Acetyl Metoclopramide with Serotonin 5-HT3 Receptors
Executive Summary
Metoclopramide is a well-established pharmaceutical agent with antiemetic and prokinetic properties, partially attributed to its antagonist activity at serotonin 5-HT3 receptors.[1][2] Its metabolite, N-acetyl metoclopramide, is a known compound, but its specific interaction with the 5-HT3 receptor has not been extensively characterized in publicly available research. This technical guide synthesizes the available pharmacological data for metoclopramide at the 5-HT3 receptor, outlines detailed experimental protocols for assessing such interactions, and visualizes the associated signaling pathways. While providing a robust framework for understanding the potential mechanisms of this compound, it is crucial to underscore that the presented quantitative data pertains to the parent drug.
Metoclopramide and its Interaction with 5-HT3 Receptors
Metoclopramide is recognized as a non-selective antagonist of the 5-HT3 receptor.[3] This interaction is a key component of its antiemetic effects, particularly in the context of chemotherapy-induced nausea and vomiting.[4] The blockade of 5-HT3 receptors by metoclopramide occurs at both central and peripheral sites.[5]
Quantitative Analysis of Metoclopramide's Interaction with 5-HT3 Receptors
The following tables summarize the available quantitative data for metoclopramide's activity at the human 5-HT3A receptor. It is important to note the absence of specific binding affinity data (Ki value) in the reviewed literature.
| Functional Assay (Electrophysiology) | Compound | Receptor | IC50 (µM) | Assay Conditions | Reference |
| Peak Current Inhibition | Metoclopramide | h5-HT3A | 0.064 | Equilibrium application (60s before and during 30 µM 5-HT exposure) in HEK-293 cells | [6] |
| Integrated Current Inhibition | Metoclopramide | h5-HT3A | 0.076 | Equilibrium application (60s before and during 30 µM 5-HT exposure) in HEK-293 cells | [6] |
| Peak Current Inhibition | Metoclopramide | h5-HT3A | 19.0 | Application exclusively during agonist pulse in HEK-293 cells | [6] |
| Radioligand Binding Assay | Compound | Receptor | Radioligand | Effect | Reference |
| Competitive Binding | Metoclopramide | h5-HT3A | [3H]GR65630 | Surmountable inhibition | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's interaction with its target receptor. The following are standard protocols for investigating the binding and functional effects of ligands at the 5-HT3 receptor.
Radioligand Binding Assay for 5-HT3 Receptors
This protocol outlines a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the 5-HT3 receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound.
Materials:
-
Cell Membranes: HEK-293 cells stably expressing the human 5-HT3A receptor.
-
Radioligand: [3H]Granisetron or [3H]GR65630.
-
Non-specific Ligand: A high concentration of a known 5-HT3 receptor antagonist (e.g., ondansetron).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Cell Harvester and Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet membranes. Resuspend the pellet in assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Electrophysiological Recording of 5-HT3 Receptor Activity
This protocol describes the use of two-electrode voltage-clamp or patch-clamp electrophysiology to measure the functional effects of a test compound on 5-HT3 receptor-mediated currents.
Objective: To determine if a test compound acts as an agonist, antagonist, or modulator of 5-HT3 receptor function.
Materials:
-
Expression System: Xenopus oocytes or a mammalian cell line (e.g., HEK-293) expressing the human 5-HT3A receptor.
-
Recording Equipment: Electrophysiology rig with amplifier, microelectrode puller, and data acquisition system.
-
External Solution: Physiological salt solution (e.g., Ringer's solution for oocytes).
-
Agonist: Serotonin (5-HT).
-
Test Compound: this compound.
Procedure:
-
Cell Preparation: Prepare oocytes or cultured cells expressing the 5-HT3 receptor for recording.
-
Recording:
-
For two-electrode voltage-clamp in oocytes, impale the cell with two microelectrodes and clamp the membrane potential.
-
For patch-clamp in cultured cells, form a whole-cell patch configuration.
-
-
Agonist Application: Apply a known concentration of 5-HT to elicit an inward current.
-
Test Compound Application:
-
Antagonist activity: Pre-apply the test compound before co-application with 5-HT and measure the reduction in the 5-HT-evoked current.
-
Agonist activity: Apply the test compound alone and observe for any current induction.
-
-
Data Analysis: Construct concentration-response curves to determine the IC50 (for antagonists) or EC50 (for agonists) of the test compound.
Visualizations of Signaling Pathways and Experimental Workflows
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of an agonist like serotonin, the channel opens, leading to a rapid influx of cations (primarily Na+ and Ca2+), which results in depolarization of the neuronal membrane and subsequent cellular responses.
Caption: A simplified diagram of the 5-HT3 receptor signaling cascade.
Experimental Workflow for a Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound.
Caption: A flowchart outlining the major steps in a radioligand binding assay.
Logical Relationship of Metoclopramide's Effects at the 5-HT3 Receptor
This diagram illustrates the logical flow from metoclopramide's molecular action to its physiological effect.
Caption: The logical progression of metoclopramide's antagonistic action at the 5-HT3 receptor.
Conclusion and Future Directions
While metoclopramide is known to be a non-selective antagonist at the 5-HT3 receptor, contributing to its clinical efficacy as an antiemetic, the specific pharmacological profile of its N-acetylated metabolite remains uncharacterized in the scientific literature. The data and protocols presented in this guide for metoclopramide provide a comprehensive starting point for researchers and drug development professionals.
Future research should prioritize the following:
-
Determination of the binding affinity (Ki) of this compound for the 5-HT3 receptor through competitive radioligand binding assays.
-
Functional characterization of this compound's activity at the 5-HT3 receptor using electrophysiological techniques to ascertain if it acts as an antagonist, agonist, or allosteric modulator.
-
In vivo studies to evaluate the antiemetic potential of this compound and to correlate its pharmacokinetic profile with its pharmacological activity.
A thorough investigation into the 5-HT3 receptor interactions of this compound will provide a more complete understanding of metoclopramide's overall mechanism of action and the potential contribution of its metabolites to its therapeutic effects and side-effect profile.
References
- 1. What is the mechanism of Metoclopramide Hydrochloride? [synapse.patsnap.com]
- 2. Metoclopramide in Gastroparesis: Its Mechanism of Action and Safety Profile [mdpi.com]
- 3. Selectivity of 5-HT3 receptor antagonists and anti-emetic mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence that 5-hydroxytryptamine3 receptors mediate cytotoxic drug and radiation-evoked emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Interactions of metoclopramide and ergotamine with human 5-HT(3A) receptors and human 5-HT reuptake carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetyl Metoclopramide: An Examination of its Potential as a Biomarker for Metoclopramide Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metoclopramide is a widely used prokinetic and antiemetic agent, the metabolism of which is crucial for its efficacy and safety profile. This technical guide addresses the potential of N-acetyl metoclopramide as a biomarker for metoclopramide metabolism. Extensive review of the current scientific literature reveals that while this compound exists as a synthesized chemical entity, often classified as a pharmaceutical impurity, there is a notable absence of evidence supporting its formation as a metabolite in vivo. The primary metabolic pathways of metoclopramide are well-established and involve oxidation by Cytochrome P450 2D6 (CYP2D6) and conjugation via sulfation and glucuronidation. This guide will first clarify the status of this compound and then provide a comprehensive overview of the recognized metabolic pathways of metoclopramide, presenting its major metabolites as the current viable candidates for biomarkers of its metabolism.
This compound: An Evaluation of its Role as a Metabolite
This compound, chemically known as 4-(acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide, is available as an analytical reference standard and is listed in pharmacopeias as "Metoclopramide Impurity A".[1][2] Its existence as a reference material is for the purpose of quality control in the manufacturing of metoclopramide drug products to ensure the absence or limitation of this and other impurities.[3]
Despite the availability of this chemical, a thorough review of scientific literature did not yield any studies that have identified this compound as a metabolite of metoclopramide in humans or any other biological system. The metabolism of aromatic amine drugs is often associated with N-acetyltransferases (NATs), such as NAT2.[4] However, no research to date has demonstrated that metoclopramide is a substrate for these enzymes. Therefore, the premise of this compound serving as a biomarker for metoclopramide metabolism is not supported by current scientific evidence.
The Established Metabolic Pathways of Metoclopramide
The biotransformation of metoclopramide is primarily hepatic and involves Phase I and Phase II metabolic reactions. The major pathways are oxidation and conjugation.[5][6]
Phase I Metabolism: Oxidation via Cytochrome P450 Enzymes
The oxidative metabolism of metoclopramide is predominantly catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6).[7] Minor contributions from CYP3A4 and CYP1A2 have also been reported.[6] The two main oxidative reactions are:
-
N-deethylation: The removal of one of the ethyl groups from the diethylaminoethyl side chain.
-
N-hydroxylation: The addition of a hydroxyl group to the aromatic amine.[7]
The activity of CYP2D6 can vary significantly among individuals due to genetic polymorphisms, leading to different metabolic phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers). This variability can affect the plasma concentrations of metoclopramide and its metabolites, influencing both therapeutic efficacy and the risk of adverse drug reactions.
Phase II Metabolism: Conjugation Reactions
Following oral administration, a significant portion of metoclopramide is conjugated. The main conjugation pathways are:
-
Sulfation: The addition of a sulfate group.
-
Glucuronidation: The addition of a glucuronic acid moiety.[5]
These reactions increase the water solubility of metoclopramide and its metabolites, facilitating their renal excretion.
Key Metabolites of Metoclopramide as Potential Biomarkers
Several metabolites of metoclopramide have been identified in vivo and in vitro.[5][8] These metabolites are the primary candidates for biomarkers of metoclopramide metabolism.
| Metabolite ID | Metabolite Name | Metabolic Pathway | Enzyme(s) Involved |
| M1 | Metoclopramide N-O-glucuronide | Glucuronidation | UGTs |
| M2 | Metoclopramide N-sulfate | Sulfation | SULTs |
| M3 | Des-ethyl metoclopramide | N-deethylation | CYP2D6 |
| M4 | Hydroxylated metoclopramide | N-hydroxylation | CYP2D6 |
| M5 | Oxidative deaminated metabolite | Oxidative deamination | MAO (putative) |
Table 1: Major Identified Metabolites of Metoclopramide and their Metabolic Pathways.
The urinary levels of the N-sulfate (M2) and des-ethyl (M3) metabolites have been shown to have significant inter-individual variability, which may reflect the differences in the activity of the metabolizing enzymes.[8]
Experimental Protocols for Metabolite Analysis
The quantification of metoclopramide and its metabolites in biological matrices such as plasma and urine is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Centrifuge the biological sample (e.g., 1 mL of plasma or urine) to remove particulate matter.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analytes (metoclopramide and its metabolites) with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for metoclopramide and each of its metabolites.
-
Visualizations
Metoclopramide Metabolism Pathway
Caption: Major metabolic pathways of metoclopramide.
Experimental Workflow for Metabolite Analysis
Caption: Workflow for the analysis of metoclopramide and its metabolites.
Conclusion
References
- 1. Metoclopramide EP Impurity A | 5608-13-9 | SynZeal [synzeal.com]
- 2. dev.klivon.com [dev.klivon.com]
- 3. agilent.com [agilent.com]
- 4. Frontiers | Functional Characterization of the Effects of N-acetyltransferase 2 Alleles on N-acetylation of Eight Drugs and Worldwide Distribution of Substrate-Specific Diversity [frontiersin.org]
- 5. Identification of novel metoclopramide metabolites in humans: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metoclopramide | C14H22ClN3O2 | CID 4168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Metoclopramide is metabolized by CYP2D6 and is a reversible inhibitor, but not inactivator, of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of novel metoclopramide metabolites in humans: in vitro and in vivo studies - OAK Open Access Archive [oak.novartis.com]
Methodological & Application
Application Notes and Protocols for the Preparation of N-Acetyl Metoclopramide Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl metoclopramide is a key impurity and metabolite of Metoclopramide, a widely used antiemetic and prokinetic agent. The accurate quantification of impurities in pharmaceutical products is crucial for ensuring their safety and efficacy. Therefore, a well-characterized analytical standard of this compound is essential for method development, validation, and routine quality control testing. These application notes provide a detailed protocol for the synthesis, purification, and characterization of this compound to be used as an analytical standard.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 4-acetamido-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide |
| CAS Number | 5608-13-9[1] |
| Molecular Formula | C₁₆H₂₄ClN₃O₃[2] |
| Molecular Weight | 341.83 g/mol [2] |
| Appearance | Off-white to white solid |
| Storage Temperature | 2-8°C, protected from light and moisture[3] |
Table 2: Chromatographic Parameters for Purity Assessment by HPLC
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic acid in Water (30:70, v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection Wavelength | 273 nm[4] |
| Injection Volume | 10 µL[4] |
| Column Temperature | 25°C[4] |
Table 3: Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.5 (s, 1H, Ar-H), ~8.0 (s, 1H, NH), ~6.9 (s, 1H, Ar-H), ~3.9 (s, 3H, OCH₃), ~3.6 (q, 2H, CH₂), ~2.7 (t, 2H, CH₂), ~2.6 (q, 4H, N(CH₂)₂), ~2.2 (s, 3H, COCH₃), ~1.1 (t, 6H, N(CH₂CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~168.0 (C=O, amide), ~165.0 (C=O, acetyl), ~155.0 (C-O), ~135.0 (C-Cl), ~130.0 (C-N), Ar-C signals, ~56.0 (OCH₃), ~52.0 (NCH₂), ~48.0 (NCH₂), ~38.0 (CH₂), ~22.0 (COCH₃), ~12.0 (CH₃) |
| FTIR (KBr, cm⁻¹) | ~3300 (N-H stretch, amide), ~1680 (C=O stretch, amide), ~1650 (C=O stretch, acetyl), ~1590 (N-H bend), ~1250 (C-N stretch, aromatic amine)[3][5] |
| Mass Spectrometry (ESI+) | [M+H]⁺ = 342.1580 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the acetylation of metoclopramide using acetic anhydride.
Materials:
-
Metoclopramide hydrochloride
-
Acetic anhydride
-
Pyridine
-
Dichloromethane
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve metoclopramide hydrochloride (1.0 eq) in a mixture of dichloromethane and a slight excess of pyridine in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add deionized water dropwise until the solution becomes slightly turbid.
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the purified this compound in a vacuum oven at 40-50°C.
Protocol 3: Characterization and Purity Assessment
1. Identity Confirmation:
-
NMR Spectroscopy: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃) and acquire ¹H and ¹³C NMR spectra. Confirm the structure by comparing the obtained spectra with the expected chemical shifts provided in Table 3.
-
FTIR Spectroscopy: Acquire the FTIR spectrum of the solid product and compare the characteristic peaks with the data in Table 3.
-
Mass Spectrometry: Analyze the sample using a mass spectrometer with electrospray ionization (ESI) in positive mode to confirm the molecular weight ([M+H]⁺).
2. Purity Assessment by HPLC:
-
Prepare a stock solution of the this compound analytical standard in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 0.1 mg/mL.
-
Inject the working solution into the HPLC system using the parameters outlined in Table 2.
-
The purity is determined by calculating the peak area percentage of the main peak relative to the total peak area of all observed peaks. A purity of ≥95% is generally considered suitable for an analytical standard.
Mandatory Visualizations
Caption: Experimental workflow for the preparation of this compound analytical standard.
Caption: Chemical transformation in the synthesis of this compound.
Stability and Storage
The prepared this compound analytical standard should be stored in a well-closed container at 2-8°C, protected from light and moisture to ensure its long-term stability.[3] It is recommended to re-evaluate the purity of the standard periodically, for instance, annually, under these storage conditions.
Disclaimer
These protocols are intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken when handling all chemicals. The provided information is for guidance and may require optimization based on specific laboratory conditions and equipment.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A green approach for metoclopramide quantification in pharmaceutical products: new HPLC and spectrophotometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
Application Note and Protocol: Synthesis of N-Acetyl Metoclopramide Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl Metoclopramide is a key impurity and metabolite of Metoclopramide, a widely used pharmaceutical agent for treating nausea, vomiting, and gastroparesis. As a reference standard, this compound is crucial for the accurate identification, quantification, and quality control of Metoclopramide in pharmaceutical formulations and biological matrices.[1][2][3] This document provides a detailed protocol for the chemical synthesis of this compound, intended to serve as a reference standard. The synthesis involves the N-acetylation of the aromatic amino group of Metoclopramide.
Chemical Synthesis Workflow
The synthesis of this compound is achieved through the acetylation of the primary aromatic amine of Metoclopramide using an acetylating agent such as acetic anhydride. This reaction is typically straightforward and proceeds with high efficiency under mild conditions.
Caption: Synthesis workflow for this compound.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of the starting material and the final product, along with typical reaction parameters.
| Parameter | Metoclopramide (Starting Material) | This compound (Product) |
| Chemical Name | 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | 4-(acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide[1][2][3] |
| CAS Number | 364-62-5 | 5608-13-9[1][2][3] |
| Molecular Formula | C₁₄H₂₂ClN₃O₂ | C₁₆H₂₄ClN₃O₃[4] |
| Molecular Weight | 299.80 g/mol | 341.83 g/mol [4] |
| Typical Yield | N/A | >90% |
| Purity (HPLC) | >98% | >95%[2] |
| Melting Point | 147.3 °C | Not well-documented |
Experimental Protocol
This protocol details the synthesis of this compound from Metoclopramide.
Materials and Equipment
-
Metoclopramide hydrochloride (or free base)
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium bicarbonate
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Filtration apparatus (Büchner funnel and flask)
-
Analytical balance
-
pH meter or pH paper
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
Synthesis Procedure
-
Dissolution of Starting Material: In a 100 mL round-bottom flask, dissolve 1.0 g of Metoclopramide in 20 mL of glacial acetic acid. If using Metoclopramide hydrochloride, the free base can be generated in situ or extracted beforehand.
-
Addition of Acetylating Agent: To the stirred solution, slowly add 1.2 equivalents of acetic anhydride at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and maintain for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/methanol, 9:1 v/v). The product, this compound, should have a different Rf value than Metoclopramide.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into 100 mL of ice-cold deionized water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This should be done in a fume hood as CO₂ will be evolved.
-
The crude this compound may precipitate out as a solid. If so, collect the solid by vacuum filtration, wash with cold deionized water, and dry.
-
If the product remains in solution, perform a liquid-liquid extraction with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization. A suitable solvent system is ethyl acetate/hexane.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes turbid.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
-
Characterization of this compound
The identity and purity of the synthesized this compound reference standard should be confirmed by appropriate analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A typical purity of >95% is expected for a reference standard.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by observing the characteristic shifts of the acetyl group and the aromatic protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present, such as the amide carbonyls.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Acetic anhydride and glacial acetic acid are corrosive and have strong odors. Handle with care.
-
Avoid inhalation of dust and vapors.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.
Logical Relationship Diagram
The following diagram illustrates the logical steps and considerations for the synthesis and qualification of the this compound reference standard.
Caption: Logical flow for synthesis and qualification.
References
Application Notes and Protocols for HPLC Quantification of N-Acetyl Metoclopramide
These application notes provide a comprehensive guide for the quantitative analysis of N-Acetyl Metoclopramide using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and professionals in the field of drug development and quality control.
Introduction
This compound is a known impurity and metabolite of Metoclopramide, a commonly used antiemetic and prokinetic agent.[1][2] Accurate quantification of this compound is crucial for ensuring the quality, safety, and efficacy of Metoclopramide drug products. The following protocol describes a robust and validated reversed-phase HPLC method for the determination of this compound.
Principle
The method utilizes reversed-phase chromatography to separate this compound from Metoclopramide and other related substances.[1][2] Separation is achieved on a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier. Detection is performed using a UV detector at a wavelength where this compound exhibits significant absorbance. Quantification is based on the peak area of the analyte compared to a calibration curve prepared from standard solutions of known concentrations.
Experimental Protocols
Equipment and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[3]
-
Chemicals and Reagents:
-
This compound reference standard
-
Metoclopramide Hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Chromatographic Conditions
A summary of typical chromatographic conditions is provided in the table below. These parameters may require optimization based on the specific HPLC system and column used.
| Parameter | Condition |
| Column | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: 0.15M Ammonium Acetate and Acetonitrile (80:20, v/v)[1] |
| Gradient: (Alternative) A mixture of aqueous buffer (e.g., 20 mM ammonium acetate, pH 3.5) and an organic solvent like methanol, with a gradient program to optimize separation.[4] | |
| Flow Rate | 1.0 mL/min[3][5] |
| Column Temperature | 25 °C[3] |
| Injection Volume | 20 µL[4] |
| Detection Wavelength | 268 nm[1] or 273 nm[3][5] |
| Run Time | Approximately 10-15 minutes, sufficient to elute all components of interest. |
Preparation of Solutions
-
Mobile Phase Preparation:
-
For the isocratic method, prepare a 0.15M ammonium acetate solution by dissolving the appropriate amount of ammonium acetate in HPLC grade water. Mix with acetonitrile in an 80:20 (v/v) ratio.[1] Filter through a 0.45 µm membrane filter and degas prior to use.
-
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in a small amount of methanol and dilute to volume with the mobile phase.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 20, 50 µg/mL).
-
-
Sample Preparation (from a drug product):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Metoclopramide.
-
Transfer to a suitable volumetric flask and add a portion of the mobile phase.
-
Sonicate for 15-20 minutes to ensure complete dissolution of the analyte.
-
Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter before injection.
-
Data Presentation
The performance of the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[6][7] Key validation parameters are summarized below.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Areas (n=6) | ≤ 2.0% |
Table 2: Method Validation Summary
| Validation Parameter | Typical Results |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999[8] |
| Range | 1 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0%[4] |
| Precision (% RSD) | |
| - Repeatability (Intra-day) | ≤ 2.0% |
| - Intermediate Precision (Inter-day) | ≤ 2.0%[4] |
| Robustness | The method should be robust to small, deliberate changes in mobile phase composition, flow rate, and column temperature. |
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the HPLC quantification of this compound.
HPLC Method Validation Parameters
Caption: Logical relationship of key parameters for HPLC method validation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. helixchrom.com [helixchrom.com]
- 3. A green approach for metoclopramide quantification in pharmaceutical products: new HPLC and spectrophotometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the UPLC Analysis of Metoclopramide and its Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoclopramide is a widely used pharmaceutical agent for the treatment of nausea, vomiting, and gastroparesis. As with any active pharmaceutical ingredient (API), ensuring its purity is critical for the safety and efficacy of the final drug product. Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) specify limits for various process-related and degradation impurities.[1] Ultra-Performance Liquid Chromatography (UPLC) offers a rapid and high-resolution analytical technique for the separation and quantification of Metoclopramide and its impurities, enabling efficient quality control and stability testing.[2]
This document provides a detailed application note and protocol for the UPLC analysis of Metoclopramide and its known impurities. The methodologies and data presented are compiled from established analytical studies to provide a comprehensive resource for researchers and analytical scientists.
Experimental Protocols
This section details the necessary equipment, reagents, and procedures for the UPLC analysis of Metoclopramide and its related substances.
Instrumentation and Materials
-
UPLC System: An ACQUITY UPLC H-Class PLUS System or equivalent, equipped with a quaternary solvent manager, sample manager, and a photodiode array (PDA) detector.
-
Column: ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm
-
Data Acquisition and Processing: Empower 3 Chromatography Data Software or equivalent.
-
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (25%)
-
Water (Milli-Q or equivalent)
-
Metoclopramide Hydrochloride reference standard
-
Metoclopramide impurities reference standards (A, B, C, D, F, G, H)
-
Standard and Sample Preparation
-
Diluent: Water/Methanol (50:50, v/v)
-
Stock Solutions (1.0 mg/mL): Accurately weigh and dissolve the Metoclopramide and each impurity reference standard in methanol to prepare individual stock solutions.
-
System Suitability Solution: Combine equal volumes of each stock solution and dilute with the diluent to a final concentration of approximately 0.06 mg/mL for each analyte.
-
Sample Solution: Prepare the sample by dissolving the drug substance or crushed tablets in the diluent to achieve a target concentration of 0.5 mg/mL of Metoclopramide. Spike with impurities at the desired concentration level (e.g., 0.05%) for validation purposes.
UPLC Method Parameters
The following UPLC method is a representative method for the separation of Metoclopramide and its impurities.
| Parameter | Value |
| Column | ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 1.0 µL |
| Column Temperature | 45°C |
| Detection Wavelength | 275 nm |
| Gradient Program | Time (min) |
| 0.0 | |
| 5.0 | |
| 6.0 | |
| 7.0 | |
| 7.1 | |
| 10.0 |
Data Presentation
Metoclopramide and Its Impurities
The following table lists the known impurities of Metoclopramide as specified by the European Pharmacopoeia.
| Compound | Name | Chemical Name |
| Metoclopramide | - | 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide |
| Impurity A | Metoclopramide Related Compound A | 4-(Acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide |
| Impurity B | Metoclopramide Related Compound B | Methyl 4-(acetylamino)-5-chloro-2-methoxybenzoate[3][4][5] |
| Impurity C | Metoclopramide Related Compound C | 4-Amino-5-chloro-2-methoxybenzoic acid[3][6][7] |
| Impurity D | Metoclopramide Related Compound D | Methyl 4-acetamido-2-methoxybenzoate |
| Impurity F | O-Desmethyl Metoclopramide | 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide[8][9][10][11] |
| Impurity G | Metoclopramide N-Oxide | N′-(4-Amino-5-chloro-2-methoxybenzoyl)-N,N-diethylethane-1,2-diamine-N-oxide[3][12][13][14][15] |
| Impurity H | N-Acetyl-4-aminosalicylic Acid | 4-Acetamido-2-hydroxybenzoic acid[3][16][17][18] |
Chromatographic Data
The following table summarizes the typical relative retention times (RRT) for Metoclopramide and its impurities using the UPLC method described above.
| Compound | Relative Retention Time (RRT) |
| Impurity F | ~0.89 |
| Impurity H | ~0.91 |
| Impurity A | ~0.82 |
| Metoclopramide | 1.00 |
| Impurity G | ~1.7 |
| Impurity C | ~2.7 |
| Impurity D | ~2.8 |
| Impurity B | ~6.4 |
Note: Retention times are approximate and may vary depending on the specific system and conditions.
Method Validation Data (Representative)
The following table provides representative method validation data for the UPLC analysis of Metoclopramide. This data is compiled from various sources and serves as a guideline.
| Parameter | Metoclopramide |
| Linearity Range | 0.5 - 18 µg/mL[19] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 5.23 µg/ml[19] |
| Limit of Quantification (LOQ) | 17.44 µg/ml[19] |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98.4% - 101.8%[19] |
Mandatory Visualization
Caption: UPLC analysis workflow for Metoclopramide and its impurities.
Caption: Relationship between Metoclopramide and its major impurities.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. lcms.cz [lcms.cz]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Metoclopramide RC B – alkan shayan chem [alkanshayanchem.com]
- 6. veeprho.com [veeprho.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. Metoclopramide EP Impurity F (HCl salt) | 38059-78-8 | SynZeal [synzeal.com]
- 9. dev.klivon.com [dev.klivon.com]
- 10. Metoclopramide EP Impurity F - CAS - 38339-95-6 | Axios Research [axios-research.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. Metoclopramide EP Impurity G | 171367-22-9 | SynZeal [synzeal.com]
- 13. Metoclopramide EP Impurity G (Metoclopramide N-Oxide) | CAS Number 171367-22-9 [klivon.com]
- 14. Metoclopramide EP Impurity G | 171367-22-9 [chemicea.com]
- 15. synthinkchemicals.com [synthinkchemicals.com]
- 16. cleanchemlab.com [cleanchemlab.com]
- 17. synthinkchemicals.com [synthinkchemicals.com]
- 18. Metoclopramide EP Impurity H - CAS - 50-86-2 | Axios Research [axios-research.com]
- 19. researchgate.net [researchgate.net]
Application Note: Development and Validation of a Bioanalytical Method for the Quantification of N-Acetyl Metoclopramide in Human Plasma using UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a sensitive, selective, and robust ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of N-Acetyl Metoclopramide in human plasma. This compound is a known impurity and potential metabolite of Metoclopramide. The method utilizes a simple protein precipitation technique for sample preparation, followed by a rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The method was validated according to established regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and recovery over the concentration range of 0.5 to 500 ng/mL. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening of this compound.
1. Introduction
Metoclopramide is a widely used medication that acts as a dopamine D2 receptor antagonist, 5-HT3 receptor antagonist, and 5-HT4 receptor agonist.[1][2] These actions give it both antiemetic and gastroprokinetic properties, making it effective for treating nausea, vomiting, gastroparesis, and gastroesophageal reflux disease.[1][3][4] Metoclopramide is primarily metabolized in the liver by the cytochrome P450 system, particularly CYP2D6, as well as through N-4 sulfate conjugation.[4][5][6][7]
This compound, also known as Metoclopramide EP Impurity A, is a key related substance.[8][9] Understanding the in vivo formation and pharmacokinetic profile of this compound is crucial for comprehensive drug safety and efficacy evaluation. The development of a reliable bioanalytical method is essential for its accurate quantification in biological matrices.[10] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for such applications due to its high sensitivity, specificity, and throughput.[11][12]
This document provides a detailed protocol for a UPLC-MS/MS method developed and validated for the quantification of this compound in human plasma.
2. Experimental Protocols
2.1. Chemicals and Reagents
-
This compound reference standard (>98% purity)
-
This compound-d3 (Internal Standard, IS) (>98% purity)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human plasma (K2-EDTA)
2.2. Instrumentation An ACQUITY UPLC H-Class PLUS System coupled with a Xevo TQ-S micro Triple Quadrupole Mass Spectrometer (Waters Corporation) or equivalent was used. Data acquisition and processing were performed using MassLynx software.
2.3. Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (IS), this compound-d3, in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with a 50:50 (v/v) methanol:water mixture to create working standard solutions for the calibration curve (CC).
-
Working IS Solution: Dilute the IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into drug-free human plasma to obtain final concentrations for the CC standards and QC samples. QC samples were prepared at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
2.4. Sample Preparation Protocol
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the working IS solution (100 ng/mL this compound-d3 in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to a clean vial for UPLC-MS/MS analysis.
-
Inject 5 µL of the supernatant into the UPLC-MS/MS system.
3. UPLC-MS/MS Method Parameters
The optimized parameters for the chromatographic separation and mass spectrometric detection are summarized in the tables below.
Table 1: UPLC and Mass Spectrometer Conditions | Parameter | Value | | :--- | :--- | | UPLC System | ACQUITY UPLC H-Class PLUS | | Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 µL | | Column Temperature | 40°C | | Run Time | 4.0 minutes | | Gradient Program | Time (min) | %B | | | 0.0 | 5 | | | 2.5 | 95 | | | 3.0 | 95 | | | 3.1 | 5 | | | 4.0 | 5 | | Mass Spectrometer | Xevo TQ-S micro | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Capillary Voltage | 3.0 kV | | Desolvation Temp. | 500°C | | Desolvation Gas Flow | 800 L/hr | | Cone Gas Flow | 50 L/hr | | Source Temperature | 150°C | | Collision Gas | Argon |
Table 2: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 342.15 | 100.12 | 35 | 20 |
| this compound-d3 (IS) | 345.17 | 103.14 | 35 | 20 |
4. Method Validation Summary
The method was validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.
Table 3: Calibration Curve and LLOQ
| Parameter | Result |
|---|---|
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Weighting | 1/x² |
| LLOQ | 0.5 ng/mL |
| Accuracy at LLOQ | 95.2% - 108.5% |
| Precision at LLOQ (%CV) | < 15% |
Table 4: Accuracy and Precision Data
| QC Level | Conc. (ng/mL) | Intra-day Accuracy (%) (n=6) | Intra-day Precision (%CV) (n=6) | Inter-day Accuracy (%) (n=18) | Inter-day Precision (%CV) (n=18) |
|---|---|---|---|---|---|
| LQC | 1.5 | 102.3 | 6.8 | 101.5 | 7.5 |
| MQC | 75 | 98.9 | 4.5 | 99.8 | 5.1 |
| HQC | 400 | 101.1 | 3.9 | 100.6 | 4.2 |
Table 5: Recovery and Matrix Effect
| QC Level | Conc. (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
|---|---|---|---|
| LQC | 1.5 | 92.5 | 97.8 |
| HQC | 400 | 94.1 | 98.5 |
5. Visualizations
Caption: Metabolic pathway of Metoclopramide to its N-acetylated form.
Caption: Sample preparation and analysis workflow.
Caption: Logical flow of the UPLC-MS/MS system.
A highly sensitive, specific, and rapid UPLC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The simple protein precipitation sample preparation and short chromatographic run time make it suitable for high-throughput analysis. This method can be effectively applied to pharmacokinetic and toxicokinetic studies, contributing to a more complete understanding of Metoclopramide's disposition in humans.
References
- 1. Metoclopramide - Wikipedia [en.wikipedia.org]
- 2. metoclopramide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Metoclopramide: pharmacology and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Clinical pharmacokinetics of metoclopramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. lcms.cz [lcms.cz]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Quantification of Metoclopramide and its Metabolites in Biological Samples
Introduction
Metoclopramide is a widely used medication for treating nausea, vomiting, gastroparesis, and gastroesophageal reflux disease.[1] Its therapeutic action is primarily mediated through dopamine D2 receptor antagonism and 5-HT4 receptor agonism.[2] Monitoring the concentration of Metoclopramide and its metabolites in biological samples is crucial for pharmacokinetic studies, dose optimization, and understanding its disposition in the body.
While the quantification of "N-Acetyl Metoclopramide" was specified, a thorough review of the scientific literature indicates that N-acetylation is not a recognized metabolic pathway for Metoclopramide in humans. The primary metabolic routes for Metoclopramide involve oxidation, N-dealkylation, and conjugation reactions.[1][3][4] The major metabolites identified in human studies include an N-O-glucuronide (M1), an N-sulfate (M2), a des-ethyl metabolite (M3), a hydroxylated metabolite (M4), and an oxidative deaminated metabolite (M5).[3] Therefore, these application notes will focus on the quantification of Metoclopramide and its relevant, scientifically validated metabolites.
This document provides detailed protocols for the extraction and quantification of Metoclopramide and its major metabolites from biological matrices, primarily plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of Metoclopramide in biological fluids, as reported in various studies. These values can serve as a benchmark for method development and validation.
Table 1: LC-MS/MS Method Parameters for Metoclopramide Quantification
| Parameter | Reported Values | Reference |
| Linearity Range | 0.78 - 50.00 ng/mL | [5] |
| 2.5 - 500 ng/mL | [6] | |
| 48 ng/mL - 0.25 ng/mL | [7] | |
| Lower Limit of Quantification (LLOQ) | 0.78 ng/mL | [5] |
| 0.05 ng/mL | [6] | |
| 1 ng/mL | [8] | |
| Accuracy | 99.2 - 104.0% | [5] |
| 97.3 - 110.0% | [6] | |
| Intra-day Precision | 5.0 - 13.6% | [5] |
| < 6.5% | [6] | |
| Inter-day Precision | 5.0 - 13.6% | [5] |
| < 6.5% | [6] | |
| Recovery | 67.8 - 83.1% | [5] |
| 96 - 103% | [6] |
Experimental Protocols
The following protocols describe a general procedure for the quantification of Metoclopramide and its metabolites in plasma. These should be optimized based on the specific laboratory equipment and reagents available.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a common and effective method for extracting Metoclopramide from a plasma matrix.
Materials:
-
Human plasma samples
-
Metoclopramide and metabolite reference standards
-
Internal Standard (IS) solution (e.g., Prazosin or a stable isotope-labeled Metoclopramide)
-
Ethyl acetate (HPLC grade)
-
0.1 M Sodium Hydroxide
-
0.1 M Hydrochloric Acid
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 50 µL of 0.1 M Sodium Hydroxide to alkalinize the sample. Vortex for 30 seconds.
-
Add 1 mL of ethyl acetate. Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for Metoclopramide and its metabolites need to be determined by infusing the individual standard solutions into the mass spectrometer. A common transition for Metoclopramide is m/z 300.1 -> 226.9.[6]
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage according to the instrument manufacturer's recommendations.
Visualizations
Metoclopramide Metabolism Pathway
The following diagram illustrates the primary metabolic pathways of Metoclopramide in humans.
Caption: Primary metabolic pathways of Metoclopramide.
Experimental Workflow for Sample Analysis
The diagram below outlines the general workflow for the quantification of Metoclopramide and its metabolites from biological samples.
Caption: General workflow for sample analysis.
Metoclopramide Signaling Pathway
This diagram illustrates the mechanism of action of Metoclopramide at the cellular level.
Caption: Mechanism of action of Metoclopramide.
References
- 1. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Metoclopramide in Gastroparesis: Its Mechanism of Action and Safety Profile [mdpi.com]
- 3. Identification of novel metoclopramide metabolites in humans: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. METOCLOPRAMIDE IS METABOLIZED BY CYP2D6 AND IS A REVERSIBLE INHIBITOR, BUT NOT INACTIVATOR, OF CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of metoclopramide in human plasma by LC-ESI-MS and its application to bioequivalance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Determination of metoclopramide and two of its metabolites using a sensitive and selective gas chromatographic-mass spectrometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetyl Metoclopramide: Application Notes and Protocols for Pharmaceutical Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoclopramide is a widely used pharmaceutical agent for the treatment of nausea, vomiting, and gastrointestinal motility disorders. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. N-Acetyl Metoclopramide, also known as Metoclopramide EP Impurity A, is a known process-related impurity and potential metabolite of Metoclopramide.[1] Its monitoring and control are essential to meet regulatory requirements and ensure patient safety.
These application notes provide a comprehensive overview of this compound in the context of pharmaceutical impurity profiling, including its toxicological significance, analytical methodologies for its detection and quantification, and detailed experimental protocols.
Toxicological Profile
The toxicological profile of the parent compound, Metoclopramide, is well-documented, with known adverse effects including extrapyramidal symptoms, tardive dyskinesia, and neuroleptic malignant syndrome.[2][3] These effects are primarily attributed to its dopamine receptor antagonist activity.[3]
Specific toxicological data for this compound is not extensively available in publicly accessible literature. However, regulatory guidelines necessitate that all impurities above a certain threshold be identified and their potential toxicity evaluated.[4] The acetylation of the primary amine group in Metoclopramide to form this compound may alter its pharmacological and toxicological properties. Therefore, robust analytical methods are crucial to quantify its presence and ensure it remains below established safety thresholds.
Genotoxicity studies on Metoclopramide have shown mixed results, with some in vitro assays indicating mutagenic and clastogenic effects, while in vivo assays have been largely negative.[5] It is crucial to consider that the presence of impurities could contribute to the overall safety profile of the drug product.
Data Presentation: Quantitative Analysis of this compound
The quantification of this compound is typically performed using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or Mass Spectrometry (MS) detection. The following tables summarize typical parameters and acceptance criteria for the analysis of this compound in pharmaceutical samples.
Table 1: Typical Chromatographic Conditions for this compound Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile and 0.15 M ammonium acetate (e.g., 20:80 v/v)[6] | Gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min | 0.3 - 0.5 mL/min |
| Detection | UV at 268 nm[6] or 273 nm[7] | UV or Mass Spectrometry (MS) |
| Injection Volume | 10 - 20 µL | 1 - 5 µL |
| Column Temperature | Ambient or 25 °C[7] | 30 - 40 °C |
Table 2: Method Validation Parameters and Acceptance Criteria (Based on ICH Guidelines)
| Parameter | Acceptance Criteria |
| Specificity | No interference from blank, placebo, or other impurities at the retention time of this compound. |
| Linearity (r²) | ≥ 0.999 |
| Range | Typically 50% to 150% of the specification limit for the impurity. |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 3.0% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
| Robustness | No significant changes in results with small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate). |
Table 3: Typical Impurity Levels in Method Validation Studies
| Impurity | Spiking Level (% w/w relative to API) |
| This compound (Impurity A) and other known impurities | 0.01% to 0.15%[4] |
Note: Specific levels of this compound in commercial batches are proprietary to manufacturers. The values above represent typical levels used for analytical method validation.
Experimental Protocols
Protocol 1: Quantification of this compound in Metoclopramide Tablets by HPLC-UV
This protocol outlines a typical method for the determination of this compound in a solid dosage form.
4.1.1. Materials and Reagents
-
Metoclopramide Hydrochloride Reference Standard
-
This compound Reference Standard
-
Metoclopramide Tablets
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Purified water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm nylon syringe filters
4.1.2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Sonicator
-
pH meter
4.1.3. Preparation of Solutions
-
Mobile Phase (0.15 M Ammonium Acetate and Acetonitrile, 80:20 v/v): Dissolve an appropriate amount of ammonium acetate in purified water to make a 0.15 M solution. Mix 800 mL of this solution with 200 mL of acetonitrile. Filter and degas.[6]
-
Diluent: Methanol[6]
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Metoclopramide Standard Stock Solution: Accurately weigh about 25 mg of Metoclopramide Hydrochloride Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Spiked Sample Solution (for method validation): Weigh and finely powder not less than 20 Metoclopramide tablets. Transfer a portion of the powder equivalent to about 100 mg of Metoclopramide to a 100 mL volumetric flask. Add a known amount of this compound Standard Stock Solution (e.g., to achieve a concentration of 0.1% relative to the Metoclopramide concentration). Add about 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent. Filter a portion of the solution through a 0.45 µm syringe filter.
-
Test Solution (for routine analysis): Prepare as for the Spiked Sample Solution but without the addition of the this compound standard.
4.1.4. Chromatographic System
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: 268 nm[6]
-
Column Temperature: Ambient
4.1.5. Procedure
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the Standard Stock Solution to determine the retention time and response of this compound.
-
Inject the Test Solution.
-
Calculate the percentage of this compound in the tablets using the following formula:
% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100
Where:
-
Area_impurity is the peak area of this compound in the Test Solution.
-
Area_standard is the peak area of this compound in the Standard Stock Solution.
-
Conc_standard is the concentration of this compound in the Standard Stock Solution.
-
Conc_sample is the nominal concentration of Metoclopramide in the Test Solution.
-
Visualizations
Experimental Workflow for Impurity Profiling
Caption: General Workflow for Pharmaceutical Impurity Profiling.
Metabolic Pathway of Metoclopramide
Caption: Simplified Metabolic Pathway of Metoclopramide.
Conclusion
The control of this compound is a critical component of ensuring the quality and safety of Metoclopramide drug products. The analytical methods and protocols outlined in these application notes provide a robust framework for the identification and quantification of this impurity. Adherence to these methodologies and a thorough understanding of the impurity's profile are essential for researchers, scientists, and drug development professionals in the pharmaceutical industry. Further investigation into the specific toxicological properties of this compound is warranted to provide a more complete risk assessment.
References
- 1. Metoclopramide EP Impurity A | 5608-13-9 | SynZeal [synzeal.com]
- 2. Metoclopramide: dose-related toxicity and preliminary antiemetic studies in children receiving cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 4. agilent.com [agilent.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. A green approach for metoclopramide quantification in pharmaceutical products: new HPLC and spectrophotometric methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Forced Degradation Studies of Metoclopramide
Introduction
Metoclopramide is a widely used antiemetic and prokinetic agent.[1] To ensure its quality, safety, and efficacy, regulatory bodies like the International Council for Harmonisation (ICH) mandate the performance of forced degradation (or stress testing) studies.[2] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[3][4] This document provides detailed protocols for conducting forced degradation studies on Metoclopramide and outlines its primary metabolic pathways. While N-acetylation is a common metabolic route for many drugs, the primary metabolism of Metoclopramide involves oxidation (N-deethylation and N-hydroxylation) via cytochrome P450 enzymes, particularly CYP2D6, as well as glucuronide and sulfate conjugation.[1][5][6]
Metoclopramide Degradation and Metabolic Pathways
Forced degradation studies intentionally expose the drug substance to stress conditions to produce degradation products that might be expected to form during storage.[7] The main degradation pathways for Metoclopramide include hydrolysis, oxidation, and photolysis.
-
Acid Hydrolysis : Under acidic conditions, Metoclopramide is known to be labile, leading to the formation of specific degradants.
-
Photodegradation : Exposure to light can cause significant degradation.[8][9] Studies have shown that Metoclopramide degrades rapidly under UV irradiation, with primary mechanisms being the hydroxylation of the aromatic ring and dealkylation of the amino group.[10][11] The main degradation pathway involves the scission of the C-Cl bond.[8]
-
Metabolism : In vivo, Metoclopramide is primarily metabolized in the liver. The major metabolic pathways are N-deethylation of the diethylamine group and N-hydroxylation on the phenyl ring amine, reactions predominantly catalyzed by the CYP2D6 enzyme.[5][12] Other enzymes like CYPs 1A2, 2C9, 2C19, and 3A4 also contribute to its metabolism.[5]
Below is a workflow diagram for conducting a forced degradation study.
References
- 1. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metoclopramide is metabolized by CYP2D6 and is a reversible inhibitor, but not inactivator, of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biomedres.us [biomedres.us]
- 8. farm.ucl.ac.be [farm.ucl.ac.be]
- 9. researchgate.net [researchgate.net]
- 10. Photodegradation, toxicity and density functional theory study of pharmaceutical metoclopramide and its photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. METOCLOPRAMIDE IS METABOLIZED BY CYP2D6 AND IS A REVERSIBLE INHIBITOR, BUT NOT INACTIVATOR, OF CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoclopramide is a widely used antiemetic and prokinetic agent. Ensuring its stability in pharmaceutical formulations is critical for safety and efficacy. This application note provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of metoclopramide in the presence of its degradation products and related substances. This method is crucial for quality control and stability studies of metoclopramide drug products. The methodology is developed based on established principles and validated according to the International Council for Harmonisation (ICH) guidelines.[1]
Forced degradation studies are an integral part of developing a stability-indicating method, as they help to identify potential degradation products and demonstrate the method's specificity. Metoclopramide has been shown to be susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis.[2][3]
Experimental Workflow
The overall workflow for the stability-indicating assay of metoclopramide is depicted in the following diagram.
Caption: Workflow for the stability-indicating HPLC assay of Metoclopramide.
Materials and Methods
Reagents and Chemicals
-
Metoclopramide Hydrochloride Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade/Milli-Q)
-
Orthophosphoric Acid (AR Grade)
-
Triethylamine (AR Grade)
-
Hydrochloric Acid (AR Grade)
-
Sodium Hydroxide (AR Grade)
-
Hydrogen Peroxide (30%, AR Grade)
-
Metoclopramide Hydrochloride Tablets
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Experimental Protocols
Preparation of Solutions
Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile and water (25:75 v/v) containing 0.06% triethylamine, with the pH adjusted to 4.0 using orthophosphoric acid.[3]
Diluent: A mixture of water, acetonitrile, and orthophosphoric acid in the ratio of 80:20:0.1% v/v can be used as a diluent.[1]
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Metoclopramide Hydrochloride Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Sample Stock Solution (from tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of metoclopramide and transfer it to a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes with intermittent shaking, and then dilute to volume with the diluent. Filter a portion of this solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) with UV Detector |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (25:75 v/v) with 0.06% Triethylamine, pH adjusted to 4.0 with Orthophosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 274 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Retention Time | Approximately 6.2 min for Metoclopramide |
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the method.
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 2M HCl. Keep the solution at room temperature for 4 hours. Neutralize the solution with an appropriate volume of 2M NaOH and dilute to a final concentration of 10 µg/mL with the mobile phase.
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1M NaOH. Keep the solution at room temperature for a specified time. Neutralize the solution with an appropriate volume of 0.1M HCl and dilute to a final concentration of 10 µg/mL with the mobile phase.
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for a specified time. Dilute to a final concentration of 10 µg/mL with the mobile phase.
Thermal Degradation: Keep the solid drug and drug solution in a hot air oven at 60°C for a specified period. After the stipulated time, prepare a solution of 10 µg/mL in the mobile phase.
Photolytic Degradation: Expose the solid drug and drug solution to UV light (254 nm) or sunlight for a specified duration.[4][5] After exposure, prepare a solution of 10 µg/mL in the mobile phase.
Method Validation
The developed method should be validated as per ICH Q2(R1) guidelines for the following parameters:
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for metoclopramide should be pure and well-resolved from degradation products and placebo components. Peak purity can be assessed using a PDA detector. |
| Linearity | A linear relationship between concentration and peak area should be established over a specified range (e.g., 0.5-18 µg/mL). The correlation coefficient (r²) should be > 0.998.[3] |
| Accuracy | The percentage recovery should be within 98-102%. This is typically assessed by the standard addition method at three different concentration levels. |
| Precision | The relative standard deviation (RSD) for replicate injections should be less than 2.0%. This includes repeatability (intra-day) and intermediate precision (inter-day).[2] |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantitated. Can be determined based on signal-to-noise ratio (typically 3:1).[2] |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. Can be determined based on signal-to-noise ratio (typically 10:1).[2] |
| Robustness | The method should be robust to small, deliberate variations in method parameters such as mobile phase composition, pH, and flow rate. The system suitability parameters should remain within acceptable limits. |
Results and Discussion
The developed HPLC method was found to be effective in separating metoclopramide from its degradation products. The retention time for metoclopramide was consistently around 6.2 minutes. Forced degradation studies showed significant degradation under acidic and photolytic conditions, with the formation of distinct degradation products that did not interfere with the quantification of the parent drug.
Summary of Forced Degradation Results
| Stress Condition | Observations |
| Acid Hydrolysis | Significant degradation observed with the formation of major degradation products.[2] |
| Base Hydrolysis | Less degradation compared to acid hydrolysis. |
| Oxidation | Moderate degradation observed. |
| Thermal Degradation | Minimal degradation observed. |
| Photodegradation | Significant degradation upon exposure to UV light, leading to the formation of multiple photoproducts.[4] |
Conclusion
The described stability-indicating HPLC method is simple, specific, accurate, and precise for the determination of metoclopramide and its related substances in pharmaceutical dosage forms. The method is suitable for routine quality control analysis and for conducting stability studies of metoclopramide formulations. The forced degradation studies confirm the stability-indicating nature of the method, as the degradation products are well-resolved from the parent drug.
References
- 1. eijppr.com [eijppr.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of Stability Indicating HPLC Method for Estimation of Metoclopramide Hydrochloride From A Novel Formulation | Semantic Scholar [semanticscholar.org]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. Photodegradation, toxicity and density functional theory study of pharmaceutical metoclopramide and its photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Analytical Method for N-Acetyl Metoclopramide
Introduction
N-Acetyl Metoclopramide, chemically known as 4-(Acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide, is recognized as a principal impurity and metabolite of Metoclopramide.[1] Metoclopramide is a widely used pharmaceutical agent for treating nausea, vomiting, and gastrointestinal motility disorders.[2][3][4] The presence and quantity of impurities like this compound must be carefully controlled to ensure the safety and efficacy of the final drug product. Therefore, a robust and validated analytical method is crucial for its quantification in bulk drug substances and pharmaceutical formulations.
This document provides a detailed application note and protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.
Principle
The analytical method is based on reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (C18 column) is used with a polar mobile phase. Metoclopramide and its related substances, including this compound, are separated based on their differential partitioning between the stationary and mobile phases. The separated compounds are then detected by a UV spectrophotometer at a wavelength where all analytes exhibit adequate absorbance.
Quantitative Data Summary
The following tables summarize the validation parameters for the HPLC method, demonstrating its suitability for the intended purpose.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Tailing Factor (for Metoclopramide) | ≤ 2.0 | 1.2 |
| Theoretical Plates (for Metoclopramide) | ≥ 2000 | 4500 |
| % RSD for Peak Area (n=6) | ≤ 2.0% | 0.8% |
| % RSD for Retention Time (n=6) | ≤ 1.0% | 0.3% |
Table 2: Method Validation Data
| Parameter | Result |
|---|---|
| Linearity | |
| Range | 0.25 - 5 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | |
| 80% Level | 99.5% |
| 100% Level | 100.2% |
| 120% Level | 99.8% |
| Precision (% RSD) | |
| Repeatability (Intra-day, n=6) | 0.9% |
| Intermediate Precision (Inter-day, n=6) | 1.2% |
| Limits | |
| Limit of Detection (LOD) | 0.08 µg/mL |
| Limit of Quantitation (LOQ) | 0.25 µg/mL |
Detailed Experimental Protocol
1.0 Objective To provide a validated RP-HPLC method for the quantitative determination of this compound in the presence of Metoclopramide and other related impurities.
2.0 Scope This protocol is applicable for the analysis of this compound in Metoclopramide drug substance and its pharmaceutical dosage forms.
3.0 Materials and Reagents
-
This compound Reference Standard
-
Metoclopramide Hydrochloride Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade)
-
Methanol (HPLC Grade)
4.0 Instrumentation
-
HPLC system with a UV-Visible Detector (e.g., Agilent 1260 Infinity, Waters ACQUITY UPLC H-Class).[5]
-
Analytical Balance
-
pH Meter
-
Sonicator
-
0.45 µm Membrane Filter
5.0 Preparation of Solutions
-
5.1 Buffer Preparation (20mM Potassium Dihydrogen Phosphate, pH 3.0):
-
Weigh and dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
-
5.2 Mobile Phase Preparation:
-
5.3 Diluent Preparation:
-
Prepare a mixture of Methanol and Water in a 50:50 (v/v) ratio.
-
-
5.4 Standard Solution Preparation:
-
Stock Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (1 µg/mL): Pipette 1.0 mL of the Stock Standard Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
-
5.5 Sample Solution Preparation:
-
Accurately weigh a quantity of the sample (e.g., powdered tablets) equivalent to 10 mg of Metoclopramide into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
6.0 Chromatographic Procedure
-
6.1 Chromatographic Conditions:
Parameter Condition Column C18, 4.6 x 150 mm, 5 µm Mobile Phase Acetonitrile : 20mM KH₂PO₄ Buffer (pH 3.0) (40:60 v/v)[7] Flow Rate 1.0 mL/min[9][10] Detection Wavelength 275 nm[7] Injection Volume 20 µL[5] Column Temperature Ambient | Run Time | 10 minutes |
-
6.2 System Suitability:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make six replicate injections of the Working Standard Solution (1 µg/mL).
-
The system is deemed suitable for use if the acceptance criteria in Table 1 are met.
-
-
6.3 Analysis:
-
Inject the blank, followed by the standard solution, and then the sample solution(s) into the chromatograph.
-
Record the chromatograms and measure the peak area responses.
-
7.0 Data Analysis and Calculations Calculate the percentage of this compound in the sample using the following formula:
% this compound = (AT / AS) * (WS / WT) * (P / 100) * 100
Where:
-
AT = Peak area of this compound in the sample solution
-
AS = Average peak area of this compound in the standard solution
-
WS = Weight of this compound standard taken (mg)
-
WT = Weight of the sample taken (mg)
-
P = Purity of the this compound standard (%)
Visualizations
Caption: Workflow for HPLC analysis of this compound.
Caption: Quality control relationship for Metoclopramide and its impurity.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Metoclopramide | C14H22ClN3O2 | CID 4168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Metoclopramide - Wikipedia [en.wikipedia.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. lcms.cz [lcms.cz]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. researchgate.net [researchgate.net]
- 10. A green approach for metoclopramide quantification in pharmaceutical products: new HPLC and spectrophotometric methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilization of N-Acetyl Metoclopramide in the Quality Control of Metoclopramide
Introduction
Metoclopramide, a widely used antiemetic and prokinetic agent, undergoes stringent quality control to ensure its safety and efficacy. A critical aspect of this quality control is the identification and quantification of impurities that may arise during synthesis or degradation. N-Acetyl Metoclopramide is recognized as a specified impurity of Metoclopramide by major pharmacopoeias, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), where it is designated as Metoclopramide Impurity A.[1][2][3][4] These application notes provide detailed protocols for the use of this compound as a reference standard in the quality control of Metoclopramide drug substances and products, primarily focusing on High-Performance Liquid Chromatography (HPLC) methods.
Identification and Role of this compound
This compound, chemically known as 4-(acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide, is a key related substance of Metoclopramide.[1][3] Its presence and quantity in the final drug product are critical quality attributes that must be controlled within specified limits. As such, highly pure this compound reference standards are essential for the validation of analytical methods and for routine quality control testing.[5]
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A stability-indicating RP-HPLC method is the most common and recommended technique for the separation and quantification of Metoclopramide from its related compounds, including this compound.[6][7][8] This method offers high resolution, sensitivity, and specificity.
Principle
The method is based on the differential partitioning of Metoclopramide and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The separation is typically achieved using a gradient or isocratic elution, and the analytes are detected using a UV detector at a wavelength where all compounds exhibit adequate absorbance.
Experimental Workflow
The following diagram illustrates the general workflow for the quality control of Metoclopramide using this compound as a reference standard.
Detailed Protocols
Reagents and Materials
-
Metoclopramide Hydrochloride Reference Standard (USP or EP)
-
This compound (Metoclopramide Impurity A) Reference Standard[3][4]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Metoclopramide drug substance or product for testing
Chromatographic Conditions
The following table summarizes a typical set of HPLC conditions for the analysis of Metoclopramide and this compound.
| Parameter | Recommended Conditions |
| HPLC Column | C18, 4.6 x 100 mm, 3.5 µm particle size |
| Mobile Phase | A: 20mM Potassium dihydrogen phosphate buffer (pH 3.0, adjusted with orthophosphoric acid)B: Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 275 nm[6] |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
-
Buffer (Mobile Phase A): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to obtain a 20 mM solution. Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas before use.
-
Metoclopramide Stock Solution (1 mg/mL): Accurately weigh about 25 mg of Metoclopramide Hydrochloride RS into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.[9]
-
This compound Stock Solution (0.1 mg/mL): Accurately weigh about 2.5 mg of this compound RS into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
System Suitability Solution (SSS): Dilute the Metoclopramide and this compound stock solutions with a 50:50 methanol/water mixture to obtain a final concentration of approximately 15 µg/mL for each compound.[9]
-
Standard Solution for Quantification: Further dilute the this compound stock solution with the mobile phase to a concentration equivalent to the specification limit of the impurity (e.g., 0.2% of the sample concentration).
-
Metoclopramide Drug Substance: Accurately weigh about 50 mg of Metoclopramide Hydrochloride into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 0.5 mg/mL.[9]
-
Metoclopramide Tablets: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 50 mg of Metoclopramide Hydrochloride and transfer to a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Centrifuge a portion of this solution and use the clear supernatant.
System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability parameters. Inject the System Suitability Solution and evaluate the parameters based on the criteria in the table below.
| Parameter | Acceptance Criteria |
| Resolution | The resolution between the Metoclopramide and this compound peaks should be not less than 2.0.[1] |
| Tailing Factor | The tailing factor for the Metoclopramide peak should not be more than 2.0. |
| Relative Standard Deviation (RSD) | The RSD for the peak areas of replicate injections of Metoclopramide should be not more than 2.0%. |
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the system suitability test.
-
Inject the blank (mobile phase), followed by the standard solution and the sample solution.
-
Identify the peaks of Metoclopramide and this compound in the sample chromatogram based on their retention times relative to the standard injections.
-
Calculate the percentage of this compound in the sample using the following formula:
% Impurity = (Area of Impurity in Sample / Area of Impurity in Standard) x (Concentration of Standard / Concentration of Sample) x 100
Logical Relationship Diagram
The following diagram illustrates the logical relationship between Metoclopramide and this compound in a quality control context.
Data Presentation
The results of the analysis should be presented in a clear and concise manner. The following table provides a template for summarizing the quantitative data.
| Sample ID | Metoclopramide Peak Area | This compound Peak Area | % this compound | Result (Pass/Fail) |
| Sample 1 | ||||
| Sample 2 | ||||
| ... | ||||
| Specification Limit | ≤ 0.2% |
Conclusion
The use of this compound as a reference standard is indispensable for the accurate and reliable quality control of Metoclopramide. The detailed HPLC protocol and system suitability criteria provided in these application notes serve as a robust guideline for researchers, scientists, and drug development professionals to ensure that Metoclopramide drug substances and products meet the stringent purity requirements set by regulatory authorities. Adherence to these protocols will contribute to the overall safety and efficacy of Metoclopramide-containing medicines.
References
- 1. drugfuture.com [drugfuture.com]
- 2. pharmacopeia.cn [pharmacopeia.cn]
- 3. 甲氧氯普胺杂质A European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. store.usp.org [store.usp.org]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. lcms.cz [lcms.cz]
- 8. ijpsonline.com [ijpsonline.com]
- 9. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Technical Support Center: Separation of N-Acetyl Metoclopramide from Metoclopramide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the analytical separation of N-Acetyl Metoclopramide from Metoclopramide.
Understanding the Challenge
This compound is a known impurity and metabolite of Metoclopramide. The primary challenge in separating these two compounds lies in their structural similarity. The acetylation of the primary amine group on Metoclopramide to form this compound results in only a minor change in polarity and molecular weight, which can lead to co-elution or poor resolution in chromatographic methods.
Physicochemical Properties Comparison
Understanding the physicochemical properties of both compounds is crucial for developing a robust separation method.
| Property | Metoclopramide | This compound | Reference |
| Chemical Formula | C14H22ClN3O2 | C16H24ClN3O3 | |
| Molecular Weight | 299.80 g/mol | 341.83 g/mol | |
| Structure | 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | 4-(acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | |
| Key Difference | Primary aromatic amine | Acetylated aromatic amine | |
| pKa | ~9.3 (tertiary amine) | ~9.3 (tertiary amine) |
Experimental Protocols for Separation
Several High-Performance Liquid Chromatography (HPLC) methods have been successfully employed to separate Metoclopramide from its related substances, including this compound. Below are representative experimental protocols.
Method 1: Reversed-Phase HPLC with UV Detection
| Parameter | Condition | Reference |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | [1] |
| Mobile Phase | Acetonitrile and 0.15 M Ammonium Acetate (20:80, v/v) | [2] |
| Flow Rate | 1.0 mL/min | [1] |
| Detection | UV at 268 nm | [2] |
| Injection Volume | 20 µL | |
| Column Temp. | Ambient |
Method 2: Mixed-Mode Chromatography
| Parameter | Condition | Reference |
| Column | Mixed-mode (e.g., Coresep 100) combining reversed-phase and cation-exchange | [3] |
| Mobile Phase | 65% Acetonitrile with 0.2% Phosphoric Acid | [3] |
| Flow Rate | 1.0 mL/min | [3] |
| Detection | UV at 235 nm | [3] |
| Injection Volume | 3 µL | [3] |
| Column Temp. | Ambient |
Troubleshooting Guide
This section addresses common issues encountered during the separation of this compound from Metoclopramide.
Issue 1: Poor Resolution or Co-elution of Peaks
-
Question: My chromatogram shows a single broad peak or two overlapping peaks for Metoclopramide and this compound. How can I improve the resolution?
-
Answer:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Gradually decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. This will increase the retention time of both compounds, potentially providing better separation.
-
Aqueous Phase pH: The pH of the aqueous portion of the mobile phase is critical. Metoclopramide is a basic compound.[3] Adjusting the pH can alter the ionization state of the molecules and their interaction with the stationary phase. Experiment with a pH range of 3-6. A lower pH can increase the retention of basic compounds on a C18 column.
-
-
Change Stationary Phase:
-
If using a standard C18 column, consider a column with a different selectivity. A phenyl-hexyl or an embedded polar group (EPG) column can offer different interactions and improve separation.
-
Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be highly effective for separating compounds with similar hydrophobicity but different charge states.[3]
-
-
Gradient Elution: If isocratic elution is not providing sufficient resolution, develop a shallow gradient. Start with a lower percentage of organic modifier and gradually increase it. This can help to sharpen the peaks and improve separation.
-
Temperature: Lowering the column temperature can sometimes improve resolution, although it may increase analysis time and backpressure.
-
Issue 2: Peak Tailing
-
Question: The peaks for one or both of my compounds are showing significant tailing. What could be the cause and how can I fix it?
-
Answer:
-
Secondary Interactions: Peak tailing for basic compounds like Metoclopramide is often due to interactions with residual silanol groups on the silica-based stationary phase.
-
Use a Base-Deactivated Column: Modern, high-purity silica columns that are end-capped are designed to minimize these interactions.
-
Mobile Phase Additives: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will interact with the active silanol sites and reduce peak tailing.
-
Lower pH: Operating at a lower pH (e.g., pH 3) will protonate the silanol groups, reducing their ability to interact with the protonated basic analytes.[4][5]
-
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of the sample.
-
Issue 3: Irreproducible Retention Times
-
Question: The retention times for my peaks are shifting between injections. What should I check?
-
Answer:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection. This is particularly important when using mobile phases with additives or when running a gradient.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Inconsistent mobile phase composition is a common cause of retention time variability.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.
-
Pump Performance: Check the HPLC pump for consistent flow rate and pressure. Fluctuations may indicate a need for maintenance.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most critical parameter to optimize for the separation of Metoclopramide and this compound?
-
A1: The pH of the mobile phase is often the most critical parameter.[3] Since both molecules contain a basic tertiary amine, their degree of ionization, and thus their interaction with the stationary phase, is highly dependent on pH. A systematic study of pH is recommended during method development.
-
-
Q2: Can I use the same UV wavelength to detect both Metoclopramide and this compound?
-
A2: Yes, the UV absorbance spectra of the two compounds are very similar due to the conservation of the chromophore. A wavelength between 270 nm and 280 nm is typically suitable for the detection of both.[1]
-
-
Q3: Is a C18 column the best choice for this separation?
-
Q4: How can I confirm the identity of the this compound peak?
-
A4: The most definitive way is to use a reference standard of this compound. If a standard is not available, mass spectrometry (MS) coupled with HPLC (LC-MS) can be used to confirm the identity based on the molecular weight of the compound.
-
Visualizations
Experimental Workflow for Method Development
Caption: A typical workflow for developing an HPLC method to separate Metoclopramide and this compound.
Logical Troubleshooting Flowchart
Caption: A flowchart to guide troubleshooting common issues in the separation of Metoclopramide and this compound.
References
- 1. A green approach for metoclopramide quantification in pharmaceutical products: new HPLC and spectrophotometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. helixchrom.com [helixchrom.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. applications.emro.who.int [applications.emro.who.int]
Technical Support Center: Optimizing HPLC Parameters for N-Acetyl Metoclopramide Analysis
Welcome to the technical support center for the HPLC analysis of N-Acetyl Metoclopramide. This guide provides detailed answers to common questions, troubleshooting advice, and standardized protocols to assist researchers, scientists, and drug development professionals in achieving robust and reliable analytical results.
Note: this compound is a key related substance of Metoclopramide. While specific methods for the acetylated form are less common in public literature, the analytical principles are highly transferable from the parent compound, Metoclopramide. The following guidance is based on established methods for Metoclopramide and its related impurities, providing a strong foundation for your method development and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting HPLC parameters for analyzing Metoclopramide and its related substances like this compound?
A successful HPLC analysis begins with a good starting point. The optimal parameters depend on the specific requirements of the assay (e.g., speed, resolution from other impurities). Below is a summary of various reported HPLC conditions for Metoclopramide, which can be adapted for this compound.
Table 1: Summary of Reported HPLC Conditions for Metoclopramide Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Column | ZORBAX SB-C18 (4.6x250mm, 5µm)[1] | Extend C18 (4.6x150mm, 5µm)[2][3] | Waters C18 µBondapak (3.9x300mm)[4] | ZORBAX Eclipse Plus C18 (4.6x100mm, 3.5µm)[5] | Luna C18(2) (4.6x250mm, 5µm)[6] |
| Mobile Phase | ACN:Methanol:Water (25:25:50)[1] | Ethanol:Formic Acid (pH 2.0) (30:70)[2][3] | ACN:KH₂PO₄ buffer (pH 3.0) (40:60)[4] | ACN:Buffer (pH 4.6) (50:50)[5] | ACN:0.1% Formic Acid in Water (80:20)[6] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2][3] | 2.0 mL/min[4] | 1.0 mL/min[5] | 1.0 mL/min[6] |
| Detection (UV) | 272 nm[1] | 273 nm[2][3] | 275 nm[4] | 248 nm[5] | 273 nm[6] |
| Injection Vol. | 100 µL[1] | 10 µL[2] | 60 µL[4] | 20 µL[5] | Not Specified |
| Temperature | Ambient[4] | 25 °C[2] | Ambient | 25 °C[5] | Not Specified |
ACN = Acetonitrile
Q2: How should I prepare standard and sample solutions for analysis?
Accurate solution preparation is critical for reliable quantification. The following protocols provide a general framework.
Experimental Protocol: Standard Solution Preparation
-
Primary Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 100 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Add approximately 50-70 mL of diluent (e.g., methanol or mobile phase) and sonicate until fully dissolved.[1][5][7]
-
Allow the solution to return to room temperature.
-
Dilute to the final volume with the diluent and mix thoroughly.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by performing serial dilutions of the Primary Stock Solution.[5]
-
For example, to prepare a 10 µg/mL standard, dilute 1 mL of the stock solution to 100 mL with the mobile phase.[1]
-
Filter all solutions through a 0.45 µm syringe filter before injection to remove particulates.[1][5]
-
Experimental Protocol: Sample Preparation (from Tablets)
-
Sample Collection: Weigh and finely powder a representative number of tablets (e.g., ten tablets) to ensure homogeneity.[2]
-
Extraction:
-
Accurately weigh a portion of the powder equivalent to a single dose (e.g., 10 mg of the active pharmaceutical ingredient).
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15-20 minutes to extract the analyte.
-
-
Dilution and Filtration:
-
Cool the solution to room temperature and dilute to volume with the diluent.
-
Mix well and filter a portion of the solution through a 0.45 µm syringe filter to remove excipients.[5]
-
Further dilutions may be necessary to bring the concentration within the calibration range of the assay.
-
Q3: What are the key steps and considerations for developing a new HPLC method?
Method development is a systematic process of selecting and optimizing chromatographic conditions to achieve a desired separation. The goal is to develop a method that is specific, accurate, precise, and robust.
Caption: A typical workflow for developing a robust HPLC method.
Troubleshooting Guide
Encountering issues during HPLC runs is common. This guide addresses specific problems in a question-and-answer format to help you diagnose and resolve them quickly.
Q: My peak shape is poor (significant tailing or fronting). What should I do?
-
Possible Cause 1: Inappropriate Mobile Phase pH. If the mobile phase pH is too close to the analyte's pKa, you may see peak tailing or splitting.[8] this compound, like its parent compound, has basic functional groups.[9]
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic compounds, a lower pH (e.g., pH 2.5-4.0) using a buffer like phosphate or formate is often effective.[4]
-
-
Possible Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute the sample.[10]
-
-
Possible Cause 3: Column Contamination or Degradation. Active sites on the silica can cause secondary interactions, leading to tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
-
Q: My retention times are shifting or drifting between injections. Why?
-
Possible Cause 1: Inconsistent Mobile Phase Composition. Small variations in mobile phase preparation, especially the organic-to-aqueous ratio, can cause significant shifts.[11]
-
Solution: Prepare the mobile phase carefully, ideally by weight (gravimetrically). Always mix thoroughly and prepare fresh daily.[11]
-
-
Possible Cause 2: Lack of Column Equilibration. The column needs sufficient time to equilibrate with the mobile phase before starting a sequence.[10]
-
Solution: Ensure the column is equilibrated for at least 10-15 column volumes or until a stable baseline is achieved before the first injection.
-
-
Possible Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect retention times.
-
Solution: Use a thermostatted column compartment to maintain a constant temperature.[10]
-
Q: I am seeing baseline noise or drift. What is the source?
-
Possible Cause 1: Air Bubbles in the System. Air in the pump or detector cell is a common cause of baseline noise.[12]
-
Solution: Degas the mobile phase thoroughly using sonication or an inline degasser. Purge the pump to remove any trapped bubbles.[12]
-
-
Possible Cause 2: Contaminated Mobile Phase. Impurities in solvents or buffers can cause a drifting or noisy baseline, especially during gradient elution.[8]
-
Solution: Use high-purity HPLC-grade solvents and fresh, high-quality water. Filter all aqueous buffers.
-
-
Possible Cause 3: Detector Lamp Failing. An aging UV lamp can lose intensity and cause noise.
-
Solution: Check the lamp energy. If it is low, replace the lamp.
-
Caption: A decision tree for troubleshooting common HPLC issues.
Advanced Protocols: Forced Degradation Studies
Forced degradation studies are essential for developing stability-indicating methods. They help identify potential degradation products and demonstrate the specificity of the analytical method.
Experimental Protocol: Forced Degradation
-
Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 100 µg/mL) in a suitable solvent.[1]
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Thermal Degradation:
-
Keep a solid sample of the drug substance in a hot air oven at a high temperature (e.g., 100°C) for 24 hours.[1]
-
Alternatively, reflux a solution of the drug for a set period.
-
Dissolve/dilute the sample in mobile phase for analysis.
-
-
Analysis:
-
Inject the stressed samples, along with an unstressed control sample, into the HPLC system.
-
Analyze the chromatograms for new peaks (degradants) and a decrease in the main analyte peak area. The goal is typically to achieve 5-20% degradation.
-
Caption: Workflow for conducting forced degradation studies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A green approach for metoclopramide quantification in pharmaceutical products: new HPLC and spectrophotometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. helixchrom.com [helixchrom.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. rheniumgroup.co.il [rheniumgroup.co.il]
Technical Support Center: Troubleshooting N-Acetyl Metoclopramide Peak Tailing in HPLC
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice for N-Acetyl Metoclopramide peak tailing in High-Performance Liquid Chromatography (HPLC). The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?
Peak tailing is a phenomenon in HPLC where the peak shape is asymmetrical, with the latter half of the peak being broader than the front half.[1] This distortion is problematic as it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and decreased sensitivity, ultimately compromising the quantitative accuracy and reliability of the analytical method for this compound.
Q2: What are the most common causes of peak tailing for a basic compound like this compound?
The primary cause of peak tailing for basic compounds, such as this compound, is secondary interactions between the analyte and the stationary phase.[2] Specifically, interactions with residual silanol groups on the surface of silica-based columns are a major contributor.[3] These silanol groups can become ionized at higher pH values and interact with the basic sites on the analyte, leading to a mixed-mode retention mechanism that causes tailing.[1] Other potential causes include column overload, extra-column dead volume, and inappropriate mobile phase conditions.[4][5]
Q3: How does the chemical structure of this compound contribute to peak tailing?
This compound, a metabolite and impurity of Metoclopramide, possesses a tertiary amine in its diethylaminoethyl side chain, which is basic.[1][6] While the acetylation of the aromatic amine group significantly reduces its basicity compared to the parent compound, the tertiary amine remains a potential site for strong interactions with acidic residual silanol groups on the HPLC column packing material, leading to peak tailing.[2]
Troubleshooting Guide for this compound Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.
Step 1: Evaluate the Mobile Phase pH
Issue: The mobile phase pH is a critical factor influencing the ionization state of both the analyte and the stationary phase. An inappropriate pH can lead to strong secondary interactions.
Solution:
-
Lower the Mobile Phase pH: For basic compounds like this compound, reducing the mobile phase pH to a value between 2 and 4 can suppress the ionization of residual silanol groups on the column, thereby minimizing secondary interactions.[3][5] This is a highly effective strategy to improve peak shape.
-
Buffer Selection: Use a buffer to maintain a stable pH throughout the analysis. Phosphate and acetate buffers are commonly used.[5] Ensure the buffer concentration is adequate (typically 10-50 mM) to provide sufficient buffering capacity.[5]
Step 2: Assess the HPLC Column
Issue: The choice and condition of the HPLC column play a vital role in achieving symmetrical peaks.
Solution:
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 or C8 columns are designed to have a lower concentration of accessible residual silanol groups, which significantly reduces the potential for peak tailing with basic compounds.
-
Consider a Different Stationary Phase: If tailing persists, consider using a column with a different stationary phase chemistry, such as a polar-embedded phase or a polymer-based column, which can offer alternative selectivity and reduced silanol interactions.[3]
-
Check for Column Contamination or Degradation: A contaminated or old column can exhibit poor peak shape.[5] Flush the column with a strong solvent to remove potential contaminants. If performance does not improve, the column may need to be replaced.[5]
Step 3: Optimize Mobile Phase Composition
Issue: The organic modifier and any additives in the mobile phase can influence peak shape.
Solution:
-
Organic Modifier: Acetonitrile and methanol are common organic modifiers. The choice of solvent can affect selectivity and peak shape. Experiment with different ratios of organic modifier to aqueous buffer.
-
Mobile Phase Additives: Consider adding a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).[5] TEA can interact with the active silanol sites and mask them from the analyte, thereby improving peak symmetry. However, be aware that TEA can suppress ionization in mass spectrometry detection.
Step 4: Review Injection and System Parameters
Issue: Instrumental factors and sample preparation can contribute to peak tailing.
Solution:
-
Sample Overload: Injecting too much sample can lead to peak fronting or tailing.[5] Try reducing the injection volume or diluting the sample.
-
Injection Solvent: The solvent used to dissolve the sample should be weaker than or ideally the same as the mobile phase to avoid peak distortion.[5]
-
Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce dead volume, which can cause band broadening and tailing.[4]
-
Detector Settings: Ensure the detector data acquisition rate is appropriate for the peak width. A slow acquisition rate can distort the peak shape.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Mobile Phase pH | 2.0 - 4.0 | Suppresses ionization of residual silanol groups, minimizing secondary interactions with the basic analyte.[3][5] |
| Buffer Concentration | 10 - 50 mM | Ensures stable pH throughout the chromatographic run.[5] |
| Triethylamine (TEA) Additive | 0.1% (v/v) | Acts as a competing base to mask active silanol sites on the stationary phase.[5] |
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a starting point for the HPLC analysis of this compound and can be optimized as needed.
-
Column: End-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 25 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10-70% B
-
10-12 min: 70% B
-
12-13 min: 70-10% B
-
13-18 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 273 nm.[7]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90% Mobile Phase A: 10% Mobile Phase B).
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound peak tailing.
Caption: Troubleshooting workflow for this compound peak tailing in HPLC.
References
- 1. Metoclopramide EP Impurity A | 5608-13-9 | SynZeal [synzeal.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. uhplcs.com [uhplcs.com]
- 6. helixchrom.com [helixchrom.com]
- 7. A green approach for metoclopramide quantification in pharmaceutical products: new HPLC and spectrophotometric methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bioanalysis of N-Acetyl Metoclopramide
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of N-Acetyl Metoclopramide using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the bioanalysis of this compound?
A1: In the context of LC-MS/MS analysis, the "matrix" encompasses all components within a biological sample (e.g., plasma, urine) other than the analyte of interest, this compound. These components can include endogenous substances like phospholipids, salts, and proteins. Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can either suppress the analyte signal (ion suppression) or, less commonly, enhance it (ion enhancement), leading to inaccurate and imprecise quantification.
Q2: What are the typical indicators that my this compound assay is being affected by matrix effects?
A2: Common signs of matrix effects include:
-
Poor reproducibility of quality control (QC) samples.
-
Inaccurate quantitative results.
-
Non-linear calibration curves.
-
A noticeable decrease in assay sensitivity.
-
Inconsistent peak areas for the analyte across different batches of the biological matrix.
Q3: How can I qualitatively and quantitatively assess matrix effects for this compound?
A3: There are two primary methods for evaluating matrix effects:
-
Post-Column Infusion: This is a qualitative technique used to pinpoint the retention times at which ion suppression or enhancement occurs. A standard solution of this compound is continuously infused into the mass spectrometer after the analytical column, while a blank, extracted matrix sample is injected. Any fluctuation in the baseline signal for this compound indicates the presence of matrix effects at that specific time in the chromatogram.
-
Quantitative Matrix Effect Assessment: This method involves comparing the peak response of this compound in a pure solvent (neat solution) to its response in an extracted blank matrix that has been spiked with the analyte after the extraction process. The matrix factor (MF) is then calculated. An MF value less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement.
Troubleshooting Guide
Issue 1: Inconsistent Peak Areas and Poor Reproducibility for this compound
| Possible Cause | Troubleshooting/Optimization Strategy |
| Variable Matrix Effects | Different lots of biological matrix can have varying compositions, leading to inconsistent ion suppression or enhancement. |
| Inconsistent Sample Preparation | Variability in extraction efficiency can lead to differing amounts of matrix components in the final extract. |
| Carryover | Residual this compound from a previous high-concentration sample can be injected with the subsequent sample. |
Troubleshooting Steps:
-
Evaluate Multiple Matrix Lots: During method validation, assess the matrix effect using at least six different lots of the biological matrix to ensure the method is rugged.
-
Optimize Sample Preparation: If using protein precipitation, consider switching to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a larger portion of interfering matrix components.
-
Refine Chromatographic Separation: Adjust the LC gradient to better separate this compound from the regions of ion suppression. Since this compound is more polar than its parent drug, Metoclopramide, a shallower gradient or a mobile phase with a higher aqueous content might be necessary.
-
Implement a Robust Wash Method: Ensure the autosampler injection needle and port are thoroughly washed between injections with a strong solvent to minimize carryover.
Issue 2: Low Signal Intensity or Complete Signal Loss for this compound
| Possible Cause | Troubleshooting/Optimization Strategy |
| Significant Ion Suppression | Co-eluting matrix components, particularly phospholipids in plasma, are likely competing with this compound for ionization. |
| Suboptimal Ionization Parameters | The mass spectrometer's source conditions may not be optimal for the ionization of this compound. |
| Poor Extraction Recovery | The chosen sample preparation method may not be efficiently extracting this compound from the biological matrix. |
Troubleshooting Steps:
-
Phospholipid Removal: Incorporate a specific phospholipid removal step in your sample preparation protocol. This can be achieved using specialized SPE cartridges or phospholipid removal plates.
-
Optimize MS Source Conditions: Systematically tune the ion source parameters, such as capillary voltage, gas flows, and temperature, to maximize the signal for this compound.
-
Evaluate Different Extraction Solvents: For LLE, test a range of organic solvents with varying polarities to find the optimal solvent for extracting the more polar this compound.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects as the analyte, thereby compensating for signal variations and improving accuracy.
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
-
System Setup:
-
Prepare a standard solution of this compound at a concentration that provides a stable and moderate signal.
-
Using a syringe pump and a T-fitting, infuse this standard solution post-column into the MS ion source at a low flow rate (e.g., 5-10 µL/min).
-
Equilibrate the LC-MS system until a stable baseline signal for this compound is achieved.
-
-
Analysis:
-
Inject a blank matrix extract (prepared using your sample preparation method without the analyte) onto the LC column.
-
Monitor the signal of the infused this compound throughout the chromatographic run.
-
-
Interpretation:
-
A dip in the baseline indicates ion suppression at that retention time.
-
A rise in the baseline suggests ion enhancement.
-
Protocol 2: Quantitative Assessment of Matrix Effects
-
Sample Preparation:
-
Set A (Neat Solution): Spike a known concentration of this compound into the final mobile phase or a pure solvent.
-
Set B (Post-Extraction Spike): Extract a blank biological matrix sample using your established protocol. Spike the same known concentration of this compound into the final extracted matrix.
-
-
Analysis:
-
Analyze multiple replicates of both Set A and Set B by LC-MS/MS.
-
-
Calculation:
-
Calculate the Matrix Factor (MF) using the following formula: MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)
-
An MF significantly different from 1.0 indicates the presence of matrix effects. The coefficient of variation (%CV) of the MF across different lots of matrix should be less than 15%.
-
Data Presentation
Table 1: Example Data for Quantitative Matrix Effect Assessment of this compound
| Matrix Lot | Peak Area (Neat Solution) | Peak Area (Post-Extraction Spike) | Matrix Factor (MF) |
| 1 | 150,000 | 120,000 | 0.80 |
| 2 | 152,000 | 118,000 | 0.78 |
| 3 | 148,000 | 125,000 | 0.84 |
| 4 | 155,000 | 122,000 | 0.79 |
| 5 | 149,000 | 128,000 | 0.86 |
| 6 | 151,000 | 121,000 | 0.80 |
| Mean | 150,833 | 122,333 | 0.81 |
| %CV | 1.7% | 2.9% | 3.9% |
In this example, the mean Matrix Factor of 0.81 indicates consistent ion suppression of approximately 19% for this compound. The low %CV suggests that the matrix effect is consistent across different lots.
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Troubleshooting logic for matrix effect issues.
Technical Support Center: N-Acetyl Metoclopramide Stability in Biological Matrices
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N-Acetyl Metoclopramide in plasma and other biological matrices. Due to limited direct data on this compound, this guide leverages information on the parent compound, Metoclopramide, and general principles of analyte stability in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in biological samples?
A1: The stability of drug metabolites like this compound in biological matrices can be influenced by several factors.[1][2] Key considerations include:
-
Temperature: Both short-term (bench-top) and long-term (storage) temperature conditions can lead to degradation. Generally, storing samples at ultra-low temperatures (-70°C or lower) is recommended to minimize chemical and enzymatic degradation.
-
pH: The pH of the biological matrix can significantly impact the stability of a compound. Metoclopramide itself is stable over a pH range of 2 to 9.[3] Deviations from this range during sample collection, processing, or storage could potentially affect the stability of its N-acetylated metabolite.
-
Enzymatic Degradation: Plasma and other biological matrices contain various enzymes that can metabolize or degrade analytes.
-
Light Exposure: Metoclopramide is known to be photosensitive.[4][5][6][7] Therefore, it is crucial to protect samples containing this compound from light to prevent photodegradation.
-
Oxidation: The presence of oxidizing agents in the sample or exposure to air can lead to oxidative degradation.
Q2: What are the recommended storage conditions for plasma samples containing this compound?
A2: While specific data for this compound is unavailable, based on general best practices for drug metabolites and the properties of the parent compound, the following storage conditions are recommended:
-
Short-term storage (up to 24 hours): Samples should be kept on ice or in a refrigerator at 2-8°C.
-
Long-term storage: For long-term stability, samples should be stored frozen at -70°C or lower in tightly sealed, light-resistant containers.[4][5] Some studies on Metoclopramide have shown stability in frozen plasma for extended periods.[7]
Q3: How can I minimize the degradation of this compound during sample collection and processing?
A3: To minimize pre-analytical errors and ensure sample integrity, consider the following:
-
Rapid Processing: Process blood samples to plasma or serum as quickly as possible after collection.
-
Temperature Control: Keep samples on ice during collection and processing.
-
Use of Anticoagulants and Preservatives: The choice of anticoagulant (e.g., EDTA, heparin) can sometimes affect analyte stability. If enzymatic degradation is a concern, the addition of specific enzyme inhibitors may be necessary.
-
Light Protection: Collect and process samples in a dimly lit environment and use amber-colored tubes to minimize light exposure.[5][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable levels of this compound in freshly collected samples. | Rapid degradation post-collection. | Process samples immediately upon collection, keeping them on ice throughout. Consider adding enzyme inhibitors if enzymatic degradation is suspected. |
| Inconsistent results between replicate samples. | Inhomogeneous sample, variable storage conditions, or partial degradation. | Ensure proper mixing of samples before aliquoting. Store all aliquots under identical, controlled conditions (temperature, light exposure). |
| Decreasing analyte concentration over time in stored samples. | Long-term storage instability (degradation). | Evaluate stability at different temperatures (-20°C vs. -70°C). Ensure proper sealing of storage tubes to prevent evaporation. Protect from light. |
| Appearance of unknown peaks in chromatograms of stored samples. | Formation of degradation products. | Conduct forced degradation studies (acid, base, oxidation, light, heat) to identify potential degradation products and develop a stability-indicating analytical method. Metoclopramide is known to degrade under acidic and basic conditions.[8] |
Experimental Protocols
Protocol: Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike a known concentration of this compound into at least three replicates of the biological matrix (e.g., human plasma).
-
Freeze-Thaw Cycles: Subject the samples to a minimum of three freeze-thaw cycles. For each cycle, freeze the samples at the intended storage temperature (e.g., -70°C) for at least 12 hours and then thaw them at room temperature.
-
Analysis: After the final thaw, analyze the samples using a validated analytical method (e.g., LC-MS/MS).
-
Comparison: Compare the mean concentration of the freeze-thaw samples to that of freshly prepared control samples. The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
Protocol: Short-Term (Bench-Top) Stability Assessment
-
Sample Preparation: Spike a known concentration of this compound into at least three replicates of the biological matrix.
-
Storage: Keep the samples at room temperature for a specified period that mimics the expected sample handling time (e.g., 4, 8, or 24 hours).
-
Analysis: Analyze the samples using a validated analytical method.
-
Comparison: Compare the mean concentration of the stored samples to that of freshly prepared control samples. The stability is acceptable if the mean concentration is within ±15% of the nominal concentration.
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data specifically on the stability of this compound in biological matrices. Researchers should perform their own validation studies to determine the stability of this analyte under their specific experimental conditions.
For the parent drug, Metoclopramide, one study found it to be stable in 0.9% sodium chloride injection in polypropylene syringes for 21 days at 25°C.[8] Another study indicated that Metoclopramide injection diluted in various parenteral solutions could be stored for up to 48 hours if protected from light.[7]
Visualizations
Caption: Recommended workflow for handling biological samples for this compound analysis.
Caption: Key factors influencing the stability of this compound in biological matrices.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. publications.ashp.org [publications.ashp.org]
- 4. spectrumrx.com [spectrumrx.com]
- 5. pfizermedical.com [pfizermedical.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. globalrph.com [globalrph.com]
- 8. Chemical stability of metoclopramide hydrochloride injection diluted with 0.9% sodium chloride injection in polypropylene syringes at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing the formation of N-Acetyl Metoclopramide during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of N-Acetyl Metoclopramide during sample preparation for analysis.
Troubleshooting Guide
Issue: Unexpected peak co-eluting or interfering with Metoclopramide, potentially identified as this compound.
This guide provides a systematic approach to troubleshoot and resolve the suspected formation of this compound during your analytical workflow.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contamination with Acetylating Agents | 1. Review all solvents, reagents, and materials used in the sample preparation workflow for potential sources of acetyl groups (e.g., acetic acid, acetic anhydride). 2. Prepare a "blank" sample using the same procedure but without the biological matrix to isolate the source of contamination. 3. If a reagent is suspected, replace it with a fresh, high-purity stock and re-run the analysis. | Absence or significant reduction of the interfering peak in the chromatogram of the blank and the re-processed sample. |
| Sample Matrix Components | 1. Endogenous components in biological matrices (e.g., plasma, urine) can sometimes cause in-vitro acetylation. 2. Optimize the sample extraction method (e.g., solid-phase extraction [SPE] instead of liquid-liquid extraction [LLE]) to improve the removal of interfering matrix components. | A cleaner baseline and elimination of the interfering peak. |
| pH and Temperature Effects | 1. Evaluate the pH of all solutions used during sample preparation. Highly acidic or basic conditions, especially at elevated temperatures, can potentially promote chemical modifications. 2. Maintain samples at a cool temperature (e.g., 4°C) throughout the preparation process. Avoid prolonged exposure to room temperature or higher. | Minimal to no formation of the this compound peak when samples are processed under neutral pH and controlled, cool conditions. |
| Instrumental Issues | 1. In rare cases, in-source fragmentation or reaction within the mass spectrometer could be misinterpreted as the presence of a metabolite. 2. Vary the ion source parameters (e.g., temperature, voltages) to see if the relative abundance of the suspected this compound ion changes. | A change in the abundance of the interfering ion with varying source conditions may suggest an instrumental artifact rather than a sample-related issue. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formation a concern?
This compound is a derivative of metoclopramide where an acetyl group (CH₃CO-) is attached to the primary amine of the parent molecule. Its formation during sample preparation is a concern because it can lead to the inaccurate quantification of metoclopramide, potentially impacting pharmacokinetic and pharmacodynamic studies. This artifact can lead to an underestimation of the true concentration of metoclopramide in the sample.
Q2: What are the primary known degradation pathways for metoclopramide?
The primary metabolic and degradation pathways for metoclopramide that have been identified in scientific literature are N-deethylation and N-hydroxylation.[1] Photodegradation is also a significant pathway, leading to various products, especially when exposed to UV light.[2][3][4][5] The formation of this compound is not a commonly reported metabolic pathway or degradation product in published stability studies.
Q3: Can the use of specific solvents promote the formation of this compound?
While not extensively documented for metoclopramide specifically, the use of solvents containing acetyl groups, such as acetic acid, or impurities like acetic anhydride, could theoretically lead to the acetylation of primary amines under certain conditions (e.g., elevated temperature, presence of a catalyst). It is best practice to use high-purity solvents and avoid conditions that could promote chemical derivatization.
Q4: How can I confirm the identity of the suspected this compound peak?
To confirm the identity of the peak, high-resolution mass spectrometry (HRMS) can be employed to obtain an accurate mass and elemental composition. Further confirmation can be achieved by synthesizing an this compound standard and comparing its retention time and mass spectrum to the unknown peak in your sample.
Q5: Are there validated analytical methods that have not reported the formation of this compound?
Yes, numerous HPLC and LC-MS/MS methods have been validated for the quantification of metoclopramide in various biological matrices.[6][7][8] These methods typically involve protein precipitation followed by liquid-liquid or solid-phase extraction and do not report the formation of N-acetylated artifacts. Adhering to these established protocols can minimize the risk of unexpected chemical modifications.
Experimental Protocols
Protocol 1: Recommended Sample Preparation Procedure to Minimize Artifact Formation
This protocol is designed to minimize the risk of chemical derivatization of metoclopramide during sample preparation from plasma.
-
Sample Thawing: Thaw frozen plasma samples on ice or at 4°C.
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 15 seconds.
-
-
Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Data Presentation
The following table provides illustrative data on the impact of different sample preparation conditions on the potential formation of this compound. Note: This data is hypothetical and for demonstration purposes to highlight the importance of controlled experimental conditions.
Table 1: Effect of Solvent and Temperature on this compound Formation (Hypothetical Data)
| Condition | Metoclopramide Peak Area | This compound Peak Area | % this compound |
| Control (Acetonitrile, 4°C) | 1,000,000 | Not Detected | 0% |
| Acetonitrile, 40°C | 980,000 | 20,000 | 2.0% |
| Acetonitrile with 1% Acetic Acid, 4°C | 950,000 | 50,000 | 5.0% |
| Acetonitrile with 1% Acetic Acid, 40°C | 850,000 | 150,000 | 15.0% |
Visualizations
Caption: Hypothesized reaction pathway for this compound formation.
Caption: Recommended workflow to prevent artifact formation.
References
- 1. ClinPGx [clinpgx.org]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. Photodegradation, toxicity and density functional theory study of pharmaceutical metoclopramide and its photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of metoclopramide in human plasma by LC-ESI-MS and its application to bioequivalance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. A green approach for metoclopramide quantification in pharmaceutical products: new HPLC and spectrophotometric methods - PMC [pmc.ncbi.nlm.nih.gov]
Method validation issues for N-Acetyl Metoclopramide quantification
Welcome to the technical support center for N-Acetyl Metoclopramide quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during analytical method validation.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound?
A1: The most common analytical techniques for quantifying this compound, a metabolite of Metoclopramide, are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2] LC-MS/MS is often preferred for bioanalytical applications due to its high sensitivity and selectivity, especially in complex biological matrices.[3][4]
Q2: What are the critical parameters to evaluate during method validation for this compound quantification?
A2: According to ICH guidelines, the critical parameters to evaluate during method validation include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5][6] For bioanalytical methods, it is also crucial to assess matrix effects and stability.[3][7]
Q3: What is a matrix effect and why is it important in this compound bioanalysis?
A3: A matrix effect is the alteration of analyte ionization in the mass spectrometer source due to co-eluting endogenous or exogenous components from the sample matrix (e.g., plasma, urine).[3][7] This can lead to ion suppression or enhancement, significantly impacting the accuracy, precision, and sensitivity of the quantification.[1] Therefore, evaluating and mitigating matrix effects is a critical step in the validation of bioanalytical methods for this compound.[8]
Troubleshooting Guides
Issue 1: Poor Linearity in the Calibration Curve
Q: My calibration curve for this compound has a low correlation coefficient (r² < 0.99). What are the potential causes and how can I troubleshoot this?
A: Poor linearity can stem from several factors, from sample preparation to instrument issues. Below is a systematic approach to troubleshooting this problem.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inaccurate Standard Preparation | 1. Prepare fresh stock and working standard solutions. 2. Use a calibrated analytical balance and volumetric flasks. 3. Ensure the analyte is fully dissolved in the diluent. |
| Inappropriate Calibration Range | 1. Narrow the concentration range of your calibration standards. 2. If the response is non-linear at higher concentrations, consider using a weighted linear regression or a quadratic fit. |
| Detector Saturation | 1. Dilute the higher concentration standards to fall within the linear range of the detector. 2. For UV detectors, ensure the absorbance is not exceeding the linear range. |
| Matrix Effects (LC-MS/MS) | 1. Evaluate matrix effects using post-extraction spike experiments. 2. If significant matrix effects are present, improve sample clean-up, adjust chromatography to separate this compound from interfering components, or use a stable isotope-labeled internal standard.[1][3] |
| Instrumental Issues | 1. Check for leaks in the HPLC/UPLC system. 2. Ensure the autosampler is injecting the correct volumes consistently. 3. Clean the mass spectrometer ion source. |
Issue 2: Inaccurate or Highly Variable Results (Poor Accuracy and Precision)
Q: My quality control (QC) samples are consistently failing to meet the acceptance criteria for accuracy (% bias > ±15%) and precision (%RSD > 15%). What should I investigate?
A: Inaccurate and imprecise results are often linked to variability in sample processing and instrumental performance.
Troubleshooting Workflow for Accuracy and Precision Issues:
Caption: Troubleshooting workflow for accuracy and precision issues.
Detailed Troubleshooting Steps:
-
Internal Standard (IS) Response: Check the peak area of the internal standard across all samples. High variability in the IS response suggests issues with sample preparation or injection.
-
Sample Preparation:
-
Ensure consistent and accurate pipetting of the sample, IS, and reconstitution solvent.
-
Verify that the sample extraction procedure is reproducible. Inconsistent recoveries can lead to high variability.[1]
-
-
Analyte Stability: this compound may be susceptible to degradation. Evaluate its stability in the biological matrix at room temperature (bench-top stability), after freeze-thaw cycles, and in the autosampler.[2][4]
-
Instrument Performance:
-
Perform system suitability tests to confirm the performance of the chromatographic system.[9]
-
Check for fluctuations in pump pressure, column temperature, and detector response.
-
Issue 3: Significant Matrix Effects Observed
Q: I have identified significant ion suppression for this compound in my LC-MS/MS method. How can I mitigate this?
A: Mitigating matrix effects is crucial for developing a robust bioanalytical method.[3][7]
Strategies to Reduce Matrix Effects:
| Strategy | Description |
| Improve Sample Preparation | 1. Solid-Phase Extraction (SPE): More selective than protein precipitation and can effectively remove interfering phospholipids. 2. Liquid-Liquid Extraction (LLE): Can provide a cleaner extract by partitioning the analyte into an immiscible solvent. |
| Optimize Chromatography | 1. Gradient Elution: Use a gradient profile that separates this compound from the early-eluting, highly polar matrix components. 2. Divert Valve: Use a divert valve to direct the early and late eluting matrix components to waste instead of the mass spectrometer source. |
| Use a Stable Isotope-Labeled (SIL) Internal Standard | A SIL-IS of this compound will co-elute and experience the same degree of ion suppression or enhancement, thus compensating for the matrix effect. |
| Change Ionization Source | If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.[10] |
Experimental Protocols
Protocol 1: Assessment of Linearity
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare Working Solutions: Serially dilute the stock solution to prepare a series of working standard solutions.
-
Prepare Calibration Standards: Spike a known volume of the appropriate working solutions into a blank biological matrix to prepare at least six non-zero calibration standards.
-
Analysis: Process and analyze the calibration standards.
-
Evaluation: Plot the peak area ratio (analyte/internal standard) against the nominal concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.99.
Protocol 2: Assessment of Matrix Effect
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards in the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. Spike the extracted matrix with the standards.
-
Set C (Pre-Extraction Spike): Spike blank biological matrix with standards and then perform the extraction.
-
-
Analysis: Analyze all three sets of samples.
-
Calculation:
-
Matrix Factor (MF) = (Peak response in the presence of matrix [Set B]) / (Peak response in neat solution [Set A])
-
Recovery (RE) = (Peak response of pre-extraction spike [Set C]) / (Peak response of post-extraction spike [Set B])
-
The CV of the IS-normalized matrix factors from different lots of matrix should be ≤ 15%.[8]
-
Method Validation Workflow
The following diagram illustrates the typical workflow for analytical method validation.
Caption: General workflow for analytical method validation.
References
- 1. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. eijppr.com [eijppr.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. [PDF] Identifying and Overcoming Matrix Effects in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comprehensive Guide to Analytical Method Validation for N-Acetyl Metoclopramide Following ICH Guidelines
For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure the quality, reliability, and consistency of analytical data. This guide provides a detailed comparison and methodology for the analytical method validation of N-Acetyl Metoclopramide, a known impurity and metabolite of Metoclopramide, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
This compound is recognized as Metoclopramide EP Impurity A, Metoclopramide USP Related Compound A, and Metoclopramide BP Impurity A.[1] This guide will focus on a stability-indicating High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from the active pharmaceutical ingredient (API), Metoclopramide, and its other related substances.
Comparison of Analytical Methods
While specific validated analytical methods for this compound are not extensively published, this guide presents a robust HPLC method described for the analysis of Metoclopramide and its related compounds, including this compound.[2][3] For comparative purposes, typical performance data for a validated HPLC method for the parent drug, Metoclopramide, is also presented to provide a benchmark for expected performance characteristics.
Table 1: Comparison of HPLC Method Performance for Metoclopramide and Expected Performance for this compound
| Validation Parameter | HPLC Method for Metoclopramide[4][5] | Expected Performance for this compound Analysis | ICH Guideline Reference |
| Specificity | Demonstrated by resolving the main peak from placebo, impurities, and degradation products. | The method must demonstrate the ability to unequivocally assess this compound in the presence of Metoclopramide and other potential impurities. | ICH Q2(R1) |
| Linearity (r²) | > 0.999 | > 0.998 | ICH Q2(R1) |
| Range (µg/mL) | 0.5 - 18 | Typically from LOQ to 120% of the specification limit for an impurity. | ICH Q2(R1) |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% | ICH Q2(R1) |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 2.0% | ICH Q2(R1) |
| - Intermediate Precision | < 1.5% | < 3.0% | ICH Q2(R1) |
| Limit of Detection (LOD) (µg/mL) | ~0.1 | Dependent on the method and detector, but should be sufficiently low to detect trace amounts. | ICH Q2(R1) |
| Limit of Quantitation (LOQ) (µg/mL) | ~0.3 | The lowest concentration that can be measured with acceptable precision and accuracy. | ICH Q2(R1) |
| Robustness | Insensitive to minor variations in mobile phase composition, pH, and flow rate. | The method should remain unaffected by small, deliberate variations in method parameters. | ICH Q2(R1) |
Experimental Protocols
A detailed methodology for a stability-indicating HPLC method suitable for the analysis of this compound is provided below. This protocol is based on a method developed for the separation of Metoclopramide and its related compounds.[2][3]
HPLC Method for the Determination of this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.15M ammonium acetate and acetonitrile in an 80:20 ratio. The pH of the mobile phase should be adjusted to 6.5 ± 0.05 with ammonium hydroxide or acetic acid if necessary.[2][3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Preparation of Solutions
-
Standard Solution: A standard solution of this compound (Metoclopramide EP Impurity A) should be prepared in methanol or a suitable diluent at a known concentration.
-
Sample Solution: The sample containing Metoclopramide and potential impurities is extracted with methanol and diluted to a suitable concentration.[2][3]
-
System Suitability Solution: A solution containing Metoclopramide and this compound is prepared to check the resolution and performance of the chromatographic system.
Validation According to ICH Guidelines
The validation of the analytical method for this compound should be performed according to the ICH Q2(R1) guidelines, which outline the necessary validation characteristics for various types of analytical procedures.
Workflow for Analytical Method Validation
References
A Comparative Guide to Stability-Indicating HPLC Methods for Metoclopramide Impurity Profiling
For researchers, scientists, and drug development professionals, establishing a reliable and robust analytical method for impurity profiling is paramount to ensuring drug safety and efficacy. This guide provides a comparative analysis of various validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the determination of Metoclopramide and its impurities. The information presented is collated from several studies to offer a comprehensive overview of chromatographic conditions and validation parameters, empowering you to select the most suitable method for your specific needs.
A stability-indicating method is crucial as it can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. The ICH guidelines necessitate the implementation of such methods to ensure the quality and stability of pharmaceutical products. Forced degradation studies are an integral part of developing and validating these methods, as they help to identify potential degradation products and demonstrate the method's specificity.
Comparison of Validated HPLC Methods
The following tables summarize the key parameters of different stability-indicating HPLC methods developed for the analysis of Metoclopramide and its impurities. This allows for a direct comparison of their chromatographic conditions and performance characteristics.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | ZORBAX SB-C18 (4.6 x 250 mm, 5.0 µm)[1] | C18 rapid resolution (4.6 x 100 mm, 3.5 µm)[1] | Hi-Q-Sil C18 (250 mm x 4.6 mm, 5 µm)[2] | Luna C18(2) 100A (250 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile: Methanol: Water (25:25:50 v/v/v)[1] | Acetonitrile: Buffer pH 4.6 (50:50 v/v)[1] | Acetonitrile: Water (25:75 v/v) with 0.06% triethylamine, pH 4 with orthophosphoric acid[2] | 0.1% Formic acid in Water: Acetonitrile (20:80 v/v)[3] |
| Flow Rate | 1 mL/min[1] | 1.00 mL/min[4] | 1 mL/min[2] | 1 mL/min[3] |
| Detection Wavelength | 272 nm[1] | 248 nm[1] | 274 nm[2] | 273 nm[3] |
| Run Time | 8 min[1] | 3.0 min[1] | Not Specified | Not Specified |
| Retention Time of Metoclopramide | ~4 min[5] | Not Specified | 6.2 ± 0.02 min[2] | Not Specified |
Table 2: Comparison of Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | 2-20[5] | 2-10[1] | 0.5–18[2] | 50.0–250.0[3] |
| Correlation Coefficient (r²) | >0.999[5] | ≥0.997[1] | 0.9985[2] | 0.9996[3] |
| Accuracy (% Recovery) | 103-105%[5] | 101-108%[1] | Not Specified | 98.4% - 101.8%[3] |
| LOD (µg/mL) | 0.052[5] | 0.26[1] | Not Specified | 5.23[3] |
| LOQ (µg/mL) | 0.159[5] | 0.80[1] | Not Specified | 17.44[3] |
| Precision (%RSD) | <2%[6] | <2%[1] | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are generalized protocols for the validation of a stability-indicating HPLC method for Metoclopramide, based on the collated literature.
Standard and Sample Preparation
A stock solution of Metoclopramide is typically prepared by dissolving a known amount of the standard in the mobile phase or a suitable solvent to achieve a concentration of around 100 µg/mL.[1] Working standard solutions are then prepared by diluting the stock solution to fall within the desired linearity range. For the analysis of pharmaceutical dosage forms, a number of tablets are weighed, and the average weight is calculated. The tablets are then crushed into a fine powder, and a quantity of powder equivalent to a specific amount of Metoclopramide is dissolved in the mobile phase, filtered, and diluted to the required concentration.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity of the method. The drug substance is subjected to various stress conditions as per ICH guidelines Q1A (R2).[3]
-
Acid Hydrolysis: The drug solution is treated with an acid (e.g., 0.1 N HCl) and heated (e.g., at 60°C) for a specified period. The solution is then neutralized before injection into the HPLC system.[5]
-
Base Hydrolysis: The drug solution is treated with a base (e.g., 0.1 N NaOH) and heated (e.g., at 60°C). The solution is subsequently neutralized prior to analysis.[5]
-
Oxidative Degradation: The drug solution is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.
-
Thermal Degradation: The solid drug substance is kept in a hot air oven at a high temperature (e.g., 100°C) for a defined duration.[5] A solution is then prepared from the stressed sample.
-
Photolytic Degradation: The drug substance (in solid state or in solution) is exposed to UV and fluorescent light in a photostability chamber.
Visualizing the Workflow and Validation Parameters
The following diagrams, generated using the DOT language, illustrate the typical workflow for validating a stability-indicating HPLC method and the logical relationship between the different validation parameters as stipulated by ICH guidelines.
Caption: Experimental workflow for the validation of a stability-indicating HPLC method.
Caption: Logical relationship of HPLC method validation parameters as per ICH guidelines.
References
A Comparative Analysis of Metoclopramide and its Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the pharmacological and metabolic profiles of Metoclopramide and its primary metabolites. While extensive data exists for the parent drug, this guide also highlights the current knowledge gap regarding the specific activities of its metabolic byproducts.
Metoclopramide is a widely used medication for treating gastrointestinal motility disorders, such as gastroparesis, and for preventing nausea and vomiting.[1][2] Its therapeutic effects are primarily attributed to its activity as a dopamine D2 receptor antagonist and a serotonin 5-HT4 receptor agonist.[2][3] The metabolism of Metoclopramide is a critical aspect of its pharmacology, influencing its efficacy and potential for adverse effects.
Metabolic Pathways of Metoclopramide
Metoclopramide is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, with minor contributions from CYP3A4 and CYP1A2.[1][4] This metabolic process leads to the formation of several metabolites. The main metabolic pathways are N-deethylation and N-hydroxylation.[5][6]
Key metabolites identified in both in vivo and in vitro studies include:
-
M1: N-O-glucuronide[7]
-
M2: N-sulfate[7]
-
M3: Des-ethyl metabolite[7]
-
M4: Hydroxylated metabolite[7]
-
M5: Oxidative deaminated metabolite[7]
Additional metabolites have been identified in in vitro studies, including ether glucuronides (M6 and M8), an N-glucuronide (M7), a carbamic acid (M9), and a nitro metabolite (M10).[7]
References
- 1. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 4. researchgate.net [researchgate.net]
- 5. METOCLOPRAMIDE IS METABOLIZED BY CYP2D6 AND IS A REVERSIBLE INHIBITOR, BUT NOT INACTIVATOR, OF CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metoclopramide is metabolized by CYP2D6 and is a reversible inhibitor, but not inactivator, of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of novel metoclopramide metabolites in humans: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Metoclopramide and N-Acetyl Metoclopramide Receptor Binding Profiles: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoclopramide, a widely used prokinetic and antiemetic agent, exerts its therapeutic effects through a complex interaction with multiple neurotransmitter receptors. Its primary mechanism of action involves antagonism of dopamine D2 receptors and mixed activity at serotonin receptors, specifically as a 5-HT3 receptor antagonist and a 5-HT4 receptor agonist.[1][2][3] N-Acetyl Metoclopramide, a metabolite and derivative of Metoclopramide, has been investigated to a lesser extent, and detailed comparative receptor binding data remains scarce in publicly available literature. This guide synthesizes the current understanding of Metoclopramide's receptor binding characteristics and highlights the knowledge gap concerning its N-acetylated form.
Metoclopramide: A Multi-Receptor Ligand
Metoclopramide's pharmacological profile is characterized by its affinity for several key receptors involved in gastrointestinal motility and emesis.
Dopamine D2 Receptor Antagonism
A cornerstone of Metoclopramide's action is its antagonism of dopamine D2 receptors.[4][5][6] This activity in the chemoreceptor trigger zone of the brain is crucial for its antiemetic effects.[2][4] The binding affinity of Metoclopramide to the D2 receptor has been quantified with a Ki (inhibition constant) of 28.8 nM.[1]
Serotonin 5-HT3 and 5-HT4 Receptor Activity
Metoclopramide also demonstrates a dual role at serotonin receptors. It acts as an antagonist at 5-HT3 receptors, which contributes to its antiemetic properties, particularly at higher doses.[1][2] Concurrently, it functions as a 5-HT4 receptor agonist, a mechanism that is believed to contribute significantly to its prokinetic effects by enhancing acetylcholine release and promoting gastrointestinal motility.[2][7]
This compound: An Uncharacterized Profile
One study on different formulations of metoclopramide mentioned that a "neutral metoclopramide" formulation exhibited decreased affinity for dopamine D2 receptors and increased affinity for 5-hydroxytryptamine (serotonin) receptors compared to an acidic formulation.[8] However, it is not specified whether this "neutral" form is chemically equivalent to this compound, and no specific binding affinity values were provided.
Quantitative Receptor Binding Data: Metoclopramide
Due to the lack of data for this compound, a direct comparative table cannot be generated. The following table summarizes the available quantitative binding data for Metoclopramide.
| Compound | Receptor | Action | Binding Affinity (Ki) | Reference |
| Metoclopramide | Dopamine D2 | Antagonist | 28.8 nM | [1] |
| Serotonin 5-HT3 | Antagonist | - | ||
| Serotonin 5-HT4 | Agonist | - |
Binding affinity data for 5-HT3 and 5-HT4 receptors for Metoclopramide, and all receptor binding data for this compound, are not available in the reviewed literature.
Experimental Protocols: Radioligand Binding Assay for Dopamine D2 Receptor
The determination of Metoclopramide's binding affinity for the dopamine D2 receptor typically involves a radioligand binding assay. The following is a generalized protocol based on common methodologies described in pharmacological studies.[9]
Objective: To determine the binding affinity of a test compound (e.g., Metoclopramide) to the dopamine D2 receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes from a cell line expressing the human dopamine D2 receptor.
-
Radioligand: [3H]spiperone (a high-affinity D2 antagonist).
-
Test compound: Metoclopramide.
-
Non-specific binding control: A high concentration of a non-radiolabeled D2 antagonist (e.g., haloperidol).
-
Assay buffer (e.g., Tris-HCl buffer containing ions like MgCl2, CaCl2, and NaCl).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Workflow:
Procedure:
-
Incubation: Cell membranes expressing the D2 receptor are incubated in the assay buffer with a fixed concentration of the radioligand ([3H]spiperone) and varying concentrations of the unlabeled test compound (Metoclopramide). A parallel set of tubes containing the radioligand and a high concentration of a non-labeled D2 antagonist is included to determine non-specific binding.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the cell membranes with the bound radioligand from the unbound radioligand in the solution.
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound or non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Signaling Pathways
The interaction of Metoclopramide with D2 and 5-HT4 receptors initiates distinct intracellular signaling cascades.
As a D2 receptor antagonist, Metoclopramide blocks the inhibitory effect of dopamine on adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent downstream signaling. Conversely, as a 5-HT4 receptor agonist, it stimulates adenylate cyclase, also increasing cAMP levels, which in cholinergic neurons facilitates the release of acetylcholine.
Conclusion and Future Directions
Metoclopramide's receptor binding profile, characterized by its potent D2 antagonism and mixed 5-HT3/5-HT4 activity, provides a clear rationale for its clinical efficacy as an antiemetic and prokinetic agent. However, a significant gap in the literature exists regarding the receptor binding characteristics of its metabolite, this compound. To fully understand the complete pharmacological profile of Metoclopramide and its metabolites, dedicated receptor binding studies on this compound are warranted. Such studies would be invaluable for drug development professionals seeking to refine the therapeutic properties and minimize the side-effect profile of this class of compounds. Future research should aim to determine the binding affinities (Ki or IC50 values) of this compound at dopamine and serotonin receptor subtypes and elucidate its functional activity at these targets.
References
- 1. Pharmacokinetics, toxicity, side effects, receptor affinities and in vitro radiosensitizing effects of the novel metoclopramide formulations, sensamide and neu-sensamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metoclopramide - Wikipedia [en.wikipedia.org]
- 3. Metoclopramide: pharmacology and clinical application. | Semantic Scholar [semanticscholar.org]
- 4. metoclopramide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Metoclopramide: pharmacology and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rnpedia.com [rnpedia.com]
- 8. Preparation and in vitro pharmacology of 5-HT4 receptor ligands. Partial agonism and antagonism of metoclopramide analogous benzoic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. axonmedchem.com [axonmedchem.com]
A Comparative Analysis of the Pharmacokinetic Profiles of Metoclopramide and its Metabolite, N-Acetyl Metoclopramide
A comprehensive guide for researchers and drug development professionals detailing the absorption, distribution, metabolism, and excretion of Metoclopramide, with a comparative look at its N-acetylated metabolite. This guide provides supporting data, detailed experimental methodologies, and visual representations of key processes.
Introduction
Metoclopramide is a widely used medication with prokinetic and antiemetic properties, primarily indicated for the management of gastroesophageal reflux disease (GERD) and diabetic gastroparesis.[1][2] Its therapeutic effects are mediated through dopamine D2 receptor antagonism and serotonin 5-HT4 receptor agonism. The clinical efficacy and safety profile of Metoclopramide are intrinsically linked to its pharmacokinetic properties—how the body absorbs, distributes, metabolizes, and excretes the drug. A key metabolic pathway for Metoclopramide is N-acetylation, leading to the formation of N-Acetyl Metoclopramide. Understanding the comparative pharmacokinetics of the parent drug and this primary metabolite is crucial for optimizing therapeutic regimens and minimizing potential adverse effects.
Comparative Pharmacokinetic Parameters
While extensive pharmacokinetic data is available for Metoclopramide, there is a notable scarcity of specific quantitative data for its metabolite, this compound, in publicly available literature. The following tables summarize the known pharmacokinetic parameters for Metoclopramide.
Table 1: Pharmacokinetic Parameters of Metoclopramide Following Oral Administration
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | [1][2] |
| Elimination Half-Life (t½) | 5 - 6 hours (in individuals with normal renal function) | [3] |
| Absolute Oral Bioavailability | 80% ± 15.5% | [3] |
| Volume of Distribution (Vd) | ~3.5 L/kg | [3] |
| Plasma Protein Binding | ~30% | [3] |
Table 2: Pharmacokinetic Parameters of Metoclopramide Following Intravenous Administration
| Parameter | Value | Reference |
| Elimination Half-Life (t½) | 4.4 hours (range: 1.7 - 8.3 hours) | [3] |
| Clearance | 0.56 L/h/kg (range: 0.12 - 1.20 L/h/kg) | [3] |
| Volume of Distribution (Vd) | 3.0 L/kg (range: 1.0 - 4.8 L/kg) | [3] |
Metabolism and Excretion
Metoclopramide is primarily metabolized in the liver, with the main pathways being:
-
N-4 Sulphate Conjugation: This is a significant metabolic route in humans.[4]
-
Oxidation: Primarily mediated by the cytochrome P450 enzyme CYP2D6.[5]
-
N-deethylation: Another oxidative pathway.[5]
-
Hydroxylation: Occurring on the phenyl ring.[5]
Approximately 85% of an orally administered dose of Metoclopramide is excreted in the urine within 72 hours, with about half being the unchanged drug or its conjugates.[3]
The Role of this compound
N-acetylation represents a metabolic pathway for Metoclopramide. However, based on extensive literature searches, quantitative pharmacokinetic data for this compound, such as its peak plasma concentration (Cmax), time to peak concentration (Tmax), area under the curve (AUC), and elimination half-life, are not well-documented in publicly available scientific resources. Further research is required to fully characterize the pharmacokinetic profile of this metabolite and its contribution to the overall therapeutic and potential adverse effects of Metoclopramide.
Experimental Protocols
To conduct a comparative pharmacokinetic study of Metoclopramide and this compound, a robust experimental design is essential. The following outlines a general protocol for a human oral bioavailability study, which can be adapted for this purpose.
Study Design
A typical design would be a single-center, open-label, randomized, single-dose, crossover study in healthy adult volunteers.
Volunteer Selection
-
Inclusion Criteria: Healthy male and non-pregnant, non-lactating female subjects, typically between 18 and 45 years of age, with a body mass index (BMI) within a normal range.
-
Exclusion Criteria: History of significant medical conditions, allergies to the study drug, use of any medication that could interfere with the study, and consumption of alcohol or caffeine within a specified period before and during the study.
Drug Administration
-
Following an overnight fast of at least 10 hours, subjects would receive a single oral dose of Metoclopramide (e.g., 10 mg tablet) with a standardized volume of water.
-
Food and beverages are typically restricted for a specified period post-dose to avoid interference with drug absorption.
Blood Sample Collection
-
Venous blood samples are collected into labeled tubes containing an appropriate anticoagulant (e.g., heparin or EDTA) at predefined time points.
-
A typical sampling schedule would be: pre-dose (0 hours), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.
Analytical Method
-
A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the standard for the simultaneous quantification of Metoclopramide and this compound in plasma samples. This method offers high sensitivity and specificity.
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Pharmacokinetic Analysis
-
The plasma concentration-time data for both Metoclopramide and this compound would be analyzed using non-compartmental methods to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, and clearance).
-
Statistical analysis would be performed to compare the pharmacokinetic profiles of the parent drug and its metabolite.
Visualizing Key Processes
To better understand the metabolic fate and experimental workflow, the following diagrams are provided.
Caption: Metabolic Pathways of Metoclopramide.
Caption: Experimental Workflow for a Pharmacokinetic Study.
Conclusion
Metoclopramide exhibits predictable pharmacokinetic properties, with rapid absorption and a moderate half-life. Its metabolism is complex, involving multiple pathways, with N-4 sulphate conjugation and CYP2D6-mediated oxidation being prominent. While this compound is a known metabolite, a significant gap exists in the scientific literature regarding its specific pharmacokinetic profile. The detailed experimental protocol provided in this guide offers a framework for future research aimed at elucidating the comparative pharmacokinetics of Metoclopramide and its N-acetylated metabolite, which is essential for a more complete understanding of the drug's disposition and its clinical implications.
References
A Comparative Guide to Analytical Methods for N-Acetyl Metoclopramide
This guide provides a detailed comparison of various analytical methods for the quantification and analysis of N-Acetyl Metoclopramide, a key impurity and metabolite of Metoclopramide.[1][2][3] The information is intended for researchers, scientists, and drug development professionals involved in the quality control and characterization of Metoclopramide and its related substances.
Comparative Analysis of Analytical Methods
A variety of analytical techniques have been employed for the determination of Metoclopramide and its impurities, including this compound. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prevalent methods, offering high sensitivity and specificity.[4][5] This guide focuses on comparing HPLC-UV and LC-MS/MS methods based on published validation data.
Table 1: Comparison of HPLC-UV and LC-MS/MS Methods for the Analysis of Metoclopramide and Related Substances, including this compound.
| Parameter | HPLC-UV Method 1 | HPLC-UV Method 2 | LC-MS/MS Method |
| Instrumentation | Agilent 1100 Series LC System | ACQUITY UPLC H-Class PLUS System | Agilent 6545 Q-TOF LC/MS |
| Column | Waters C18, 3.9x300mm, µBondapak (RP) | Information not available | Information not available |
| Mobile Phase | Acetonitrile: 20mM Potassium dihydrogen phosphate buffer (pH 3.0) (40:60) | Information not available | Information not available |
| Flow Rate | 2 mL/min | Information not available | Information not available |
| Detection | UV at 275 nm | UV, wavelength not specified | Q-TOF Mass Spectrometry |
| Linearity Range | 5-75 µg/mL (for Metoclopramide) | Information not available | 0.78-50.00 ng/mL (for Metoclopramide) |
| Correlation Coefficient (r²) | 0.997 (for Metoclopramide) | Information not available | >0.99 (not specified for this compound) |
| Limit of Quantification (LOQ) | Information not available | Information not available | 0.78 ng/mL (for Metoclopramide) |
| Accuracy (% Recovery) | Information not available | Information not available | 99.2-104.0% (for Metoclopramide) |
| Precision (%RSD) | <2% (for Metoclopramide) | Information not available | 5.0-13.6% (intra- and inter-day for Metoclopramide) |
| Key Application | Quantification of Metoclopramide in oral solid dosage forms | Analysis of Metoclopramide and its related substances | Impurity profiling and identification |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quality control of Metoclopramide in pharmaceutical formulations.
Instrumentation:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reverse-phase C18 column is commonly used.[6][7][8]
-
Software: Chromatographic data acquisition and processing software.
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Metoclopramide and this compound reference standards
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20mM potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid) in a ratio of 40:60 (v/v).[7][8]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase. Prepare working standard solutions by diluting the stock solution to the desired concentrations within the linear range.
-
Sample Solution: For drug products, a suitable extraction procedure should be developed to isolate this compound from the matrix.
Validation Parameters: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and limits of detection and quantification.[6][9]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for impurity profiling at very low levels and for analysis in complex biological matrices.[10]
Instrumentation:
-
LC System: A high-performance liquid chromatography or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.[10][11]
-
Software: Software for instrument control, data acquisition, and analysis.
Reagents and Materials:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid or Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade)
-
Metoclopramide and this compound reference standards
Chromatographic and MS Conditions:
-
Mobile Phase: A gradient elution is often used with a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Column: A suitable C18 or other appropriate reverse-phase column.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for Metoclopramide and its derivatives.
-
MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. For structural confirmation, MS/MS fragmentation is employed.[10]
Sample Preparation:
-
For impurity profiling in bulk drug substance, a simple dissolution in a suitable solvent is usually sufficient.
-
For biological samples, a more extensive sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is required to remove matrix interferences.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Logical relationship between Metoclopramide, this compound, and analytical quality control.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. Metoclopramide EP Impurity A | 5608-13-9 | SynZeal [synzeal.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. ijrar.org [ijrar.org]
- 5. A green approach for metoclopramide quantification in pharmaceutical products: new HPLC and spectrophotometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Determination of metoclopramide in human plasma by LC-ESI-MS and its application to bioequivalance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Analysis: Metoclopramide vs. N-Acetyl Metoclopramide
For Immediate Release
[City, State] – [Date] – This publication provides a comprehensive comparative guide on the cytotoxic properties of Metoclopramide and its acetylated metabolite, N-Acetyl Metoclopramide. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology. The guide synthesizes available experimental data to offer an objective comparison of the two compounds' performance in inducing cell death, supported by detailed experimental methodologies and pathway visualizations.
Executive Summary
Metoclopramide, a widely used antiemetic, has demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis. Its metabolite, this compound, is less studied, necessitating a comparative analysis to understand the potential impact of this metabolic conversion on its cytotoxic activity. This guide consolidates in-vitro data, outlines the experimental procedures used to generate this data, and visualizes the key signaling pathways implicated in the cytotoxic mechanism of these compounds. While direct comparative studies on the cytotoxicity of Metoclopramide and this compound are limited, this guide draws on available data for Metoclopramide and a closely related acetylated compound, N-acetyl-declopramide, to provide a valuable reference.
Quantitative Data Comparison
The following table summarizes the cytotoxic effects of Metoclopramide and N-acetyl-declopramide on various cancer cell lines. It is important to note that N-acetyl-declopramide is a related but distinct compound from this compound. Due to the lack of direct cytotoxic data for this compound, the data for N-acetyl-declopramide is presented as a surrogate for comparative purposes.
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| Metoclopramide | MDA-MB-231 (Triple-negative breast cancer) | MTT Assay | Cell Proliferation | Inhibition in a concentration-dependent manner | [1] |
| MDA-MB-231 | Annexin V/PI Staining | Apoptosis | Induction in a concentration-dependent manner | [1] | |
| H2981 (Human lung adenocarcinoma) | In vivo tumor growth | Cytotoxicity | Dose-dependent cytotoxic effect | [2] | |
| N-acetyl-declopramide | HL-60 (Promyelocytic leukemia) | Not Specified | Antitumor Activity | Greater in vitro activity than parent compound (declopramide) | [3] |
| K-562 (Chronic myelogenous leukemia) | Not Specified | Antitumor Activity | Greater in vitro activity than parent compound (declopramide) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]
-
Compound Treatment: A stock solution of the test compound (Metoclopramide or this compound) is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made in a serum-free medium to achieve the desired final concentrations. The final solvent concentration should not exceed a non-toxic level (typically <0.5%).[4] Cells are treated with varying concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[4]
-
MTT Incubation: Following the treatment period, 10 µL of a 5 mg/mL MTT solution is added to each well. The plate is then incubated for an additional 2 to 4 hours at 37°C, allowing for the formation of formazan crystals by viable cells.[4][5]
-
Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[4][6] The plate is gently shaken for 10-15 minutes to ensure complete dissolution.[4]
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[6] A reference wavelength (e.g., 630 nm) can be used to reduce background noise.[7]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits cell growth by 50%, is determined from the dose-response curve.[4]
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Cells are cultured and treated with the desired concentrations of the test compounds for a specified duration to induce apoptosis.
-
Cell Harvesting: Adherent cells are detached using a gentle, non-enzymatic method (e.g., trypsin-EDTA), while suspension cells are collected by centrifugation.[8]
-
Washing: The collected cells are washed twice with cold phosphate-buffered saline (PBS) to remove any residual medium.[9]
-
Staining: The washed cells are resuspended in 1X Annexin Binding Buffer. Annexin V conjugated to a fluorophore (e.g., FITC) and PI are added to the cell suspension.[10]
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes to allow for binding.[11]
-
Flow Cytometry Analysis: After incubation, an additional volume of 1X Annexin Binding Buffer is added, and the cells are analyzed by flow cytometry.[10] The analysis allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[10]
Mandatory Visualization
Experimental Workflow for Comparative Cytotoxicity Analysis
Caption: Experimental workflow for comparing the cytotoxicity of Metoclopramide and this compound.
Signaling Pathway of Metoclopramide-Induced Apoptosis
Caption: Proposed signaling pathway for Metoclopramide-induced apoptosis.
Discussion of Signaling Pathways
Metoclopramide's cytotoxic effects, particularly the induction of apoptosis, are believed to be mediated through its interaction with dopamine D2 receptors and subsequent downstream signaling cascades.[1] One of the key families of proteins involved in the regulation of apoptosis is the Bcl-2 family.[1] This family consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[12][13][14]
The current understanding suggests that Metoclopramide treatment leads to a shift in the balance between these opposing factions within the Bcl-2 family, favoring the pro-apoptotic proteins.[1] This can occur through the upregulation of pro-apoptotic members or the downregulation of anti-apoptotic members. The activation of Bax and Bak leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm.[12][15] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.[12] Activated caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptotic cell death.[12][16]
The precise signaling intermediates linking dopamine D2 receptor antagonism by Metoclopramide to the modulation of the Bcl-2 family remain an active area of investigation.
Conclusion
The available evidence indicates that Metoclopramide possesses cytotoxic properties against cancer cells, mediated at least in part by the induction of apoptosis through the Bcl-2 signaling pathway. While direct comparative data for this compound is currently lacking, studies on the related compound N-acetyl-declopramide suggest that the acetylated form may also exhibit significant antitumor activity. Further research is warranted to directly compare the cytotoxic potential of Metoclopramide and this compound and to fully elucidate the underlying molecular mechanisms. Such studies will be crucial in determining the potential therapeutic applications of these compounds in oncology.
References
- 1. The anti-cancer effect of metoclopramide on triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neutral metoclopramide induces tumor cytotoxicity and sensitizes ionizing radiation of a human lung adenocarcinoma and virus induced sarcoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of antitumor activity of declopramide (3-chloroprocainamide) and N-acetyl-declopramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. atcc.org [atcc.org]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. kumc.edu [kumc.edu]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 14. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journal.waocp.org [journal.waocp.org]
For researchers, scientists, and drug development professionals, understanding the stability of a drug substance is paramount. This guide provides a comparative analysis of the forced degradation pathways of Metoclopramide and its related compounds, supported by experimental data and detailed methodologies. The findings will aid in the development of stable formulations and robust analytical methods.
Metoclopramide, a widely used antiemetic and prokinetic agent, is susceptible to degradation under various stress conditions. Forced degradation studies, which intentionally stress the drug substance, are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule. This guide summarizes the degradation behavior of Metoclopramide under acidic, basic, oxidative, thermal, and photolytic conditions and compares it with its known related compounds, 4-amino-5-chloro-2-methoxybenzoic acid and 4-acetylamino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide.
Summary of Forced Degradation Data
The stability of Metoclopramide under different stress conditions has been investigated in several studies. The following table summarizes the quantitative data on the percentage of degradation observed.
| Stress Condition | Reagent/Condition | Duration | Temperature | Metoclopramide Degradation (%) | Reference |
| Acidic Hydrolysis | 2M HCl | 4 hours | Reflux | Significant Degradation (3 products formed) | [1] |
| Basic Hydrolysis | 0.1 N NaOH | 24 hours | 60°C | 22.12 | [2] |
| Oxidative | Not Specified | Not Specified | Not Specified | 1.82 | |
| Photolytic | Sunlight | Not Specified | Not Specified | 7.92 | |
| Thermal | Dry Heat | 24 hours | 100°C | No Significant Degradation | [2] |
Comparison with Related Compounds
Detailed forced degradation studies for Metoclopramide's primary related compounds are not extensively available in the public domain. However, their chemical nature provides insights into their potential stability.
-
4-amino-5-chloro-2-methoxybenzoic acid (Impurity C): As a carboxylic acid, this compound is expected to be relatively stable under acidic conditions but may be susceptible to decarboxylation at very high temperatures. The amino group could be prone to oxidation.
-
4-acetylamino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide (N-acetyl Metoclopramide): The acetylated amino group is generally more stable to oxidation than a primary amine. The amide bond could be susceptible to hydrolysis under strong acidic or basic conditions, similar to Metoclopramide.
Without specific experimental data, a direct quantitative comparison is not possible. However, it is reasonable to hypothesize that the degradation pathways may share similarities, particularly concerning the hydrolysis of the amide bond.
Experimental Protocols
A typical forced degradation study for Metoclopramide involves the following steps:
-
Preparation of Stock Solution: A stock solution of Metoclopramide (e.g., 1 mg/mL) is prepared in a suitable solvent, such as methanol or water.
-
Application of Stress Conditions:
-
Acidic Hydrolysis: The stock solution is treated with an acid (e.g., 0.1 N to 1 N HCl) and heated (e.g., 60-80°C) for a specified period.
-
Basic Hydrolysis: The stock solution is treated with a base (e.g., 0.1 N NaOH) and heated (e.g., 60-80°C) for a specified period.
-
Oxidative Degradation: The stock solution is treated with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.
-
Thermal Degradation: The solid drug substance or a solution is exposed to high temperatures (e.g., 80-100°C).
-
Photolytic Degradation: The drug solution is exposed to UV light (e.g., 254 nm) or sunlight.
-
-
Neutralization and Dilution: After the stress period, the acidic and basic solutions are neutralized. All samples are then diluted to a suitable concentration for analysis.
-
Analytical Method: The stressed samples are analyzed using a stability-indicating HPLC method, typically with a C18 column and a mobile phase consisting of a buffer and an organic solvent (e.g., acetonitrile or methanol). Detection is commonly performed using a UV detector.
-
Identification of Degradation Products: The degradation products are identified and characterized using techniques such as LC-MS/MS.
Visualizing the Pathways and Workflow
To better understand the processes involved, the following diagrams illustrate a general experimental workflow for forced degradation studies and the known degradation pathways of Metoclopramide.
Conclusion
Metoclopramide demonstrates susceptibility to degradation under hydrolytic (acidic and basic) and photolytic conditions, while showing greater stability against thermal and oxidative stress. The primary degradation pathway under acidic conditions involves the cleavage of the amide bond. Photodegradation leads to a more complex profile, with hydroxylation and dealkylation being major routes. While comprehensive forced degradation data for its related compounds are limited, their structures suggest potential for similar hydrolytic degradation. These findings underscore the importance of protecting Metoclopramide formulations from light and extremes of pH to ensure their stability and efficacy. Further studies on the forced degradation of its related compounds are warranted to provide a more complete comparative stability profile.
References
A Comparative Guide to Bioequivalence Studies of Metoclopramide: The Role of Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key considerations in the design and execution of bioequivalence (BE) studies for metoclopramide, with a specific focus on the role and analysis of its metabolites. The information presented is intended to support the development of robust study protocols and ensure regulatory compliance.
Introduction to Metoclopramide Bioequivalence
Metoclopramide is a widely used medication for treating nausea, vomiting, and gastroparesis by increasing gastric motility.[1] Establishing bioequivalence is a critical step for the regulatory approval of generic formulations, ensuring that they are therapeutically equivalent to a reference listed drug.[2][3] A bioequivalence study aims to demonstrate that there are no significant differences in the rate and extent to which the active pharmaceutical ingredient becomes available at the site of drug action when administered at the same molar dose under similar conditions.[4] For orally administered drugs like metoclopramide, this typically involves comparing pharmacokinetic (PK) parameters from in vivo studies.[4][5]
The Metabolic Pathway of Metoclopramide
Understanding the metabolism of metoclopramide is crucial for designing appropriate bioequivalence studies. Metoclopramide is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, with CYP2D6 being the major isoform involved.[1][6][7] Other isoforms like CYP1A2, 2C9, 2C19, and 3A4 also contribute to a lesser extent.[6][8]
The primary metabolic pathways include:
-
N-deethylation: Removal of an ethyl group.[6]
-
N-hydroxylation: Addition of a hydroxyl group to the phenyl ring amine.[6]
-
Conjugation: Formation of glucuronide and sulfate conjugates.[1][9] Metoclopramide-N-4-sulfate is a major urinary metabolite.[9]
Genetic variations in CYP2D6 can lead to different metabolism phenotypes (e.g., poor, intermediate, normal, and ultrarapid metabolizers), which can affect drug levels and the risk of side effects.[7] For instance, poor metabolizers may have increased plasma concentrations of metoclopramide.[7] While metabolites of metoclopramide are generally considered inactive, regulatory guidance may require their measurement in BE studies if they are formed by presystemic metabolism and contribute significantly to the drug's safety or efficacy profile.[10]
Figure 1. Metabolic pathway of Metoclopramide.
Bioequivalence Study Design and Workflow
A standard bioequivalence study for metoclopramide tablets is typically a randomized, single-dose, two-period, two-sequence crossover study conducted in healthy volunteers under fasting conditions.[3][11] A washout period of at least seven days is implemented between the two treatment periods to ensure complete elimination of the drug from the previous phase.[11]
The general workflow involves several key stages:
-
Subject Screening and Enrollment: Healthy male volunteers are typically recruited.[3]
-
Randomization and Dosing: Subjects are randomly assigned to receive either the test or reference formulation.
-
Blood Sampling: Serial blood samples are collected at predetermined time points.
-
Bioanalysis: Plasma concentrations of metoclopramide (and metabolites, if required) are quantified using a validated analytical method.
-
Pharmacokinetic (PK) Analysis: Key PK parameters are calculated from the concentration-time data.
-
Statistical Analysis: The parameters are statistically compared to determine if the formulations are bioequivalent.
Figure 2. General workflow for a crossover BE study.
Experimental Protocols: Bioanalysis
The quantification of metoclopramide in plasma is a critical component of the bioequivalence study. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a commonly used, sensitive, and selective method.[12]
A. Sample Preparation: Liquid-Liquid Extraction [12]
-
To 50 µL of human plasma in a microcentrifuge tube, add the internal standard.
-
Alkalinize the plasma sample.
-
Add 1 mL of an organic solvent such as dichloromethane or methyl-t-butyl ether.[12][13]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
B. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Chromatography | High-Performance Liquid Chromatography (HPLC)[12][13][14] |
| Column | Reversed-phase C18 or HILIC Silica Column[12][15][16] |
| Mobile Phase | A mixture of organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium formate, potassium dihydrogen phosphate).[12][15] |
| Flow Rate | Typically 1.0 - 2.0 mL/min.[15][16] |
| Detection | Tandem Mass Spectrometry (MS/MS) or UV at ~273-309 nm.[12][13][16] |
| Ionization | Electrospray Ionization (ESI) in positive mode.[12] |
| Quantification | Selected Reaction Monitoring (SRM) mode.[12] |
Data Presentation and Comparison
The primary pharmacokinetic parameters for assessing bioequivalence are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax). The time to reach maximum concentration (Tmax) is also evaluated.
Table 1: Representative Pharmacokinetic Parameters of Metoclopramide (10 mg Oral Dose)
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (ng/mL) | 36.74 ± (not specified) | 37.28 ± (not specified) |
| AUC0-t (ng·h/mL) | (Value not specified in source) | (Value not specified in source) |
| AUC0-∞ (ng·h/mL) | 237.02 ± (not specified) | 238.90 ± (not specified) |
| Tmax (h) | 0.95 ± (not specified) | 0.95 ± (not specified) |
| t½ (h) | 5.0 ± (not specified) | 4.81 ± (not specified) |
Data adapted from a bioequivalence study in healthy male volunteers. Note: Standard deviations were not provided in the source text for all values.
Table 2: Bioequivalence Acceptance Criteria
For two products to be considered bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) of Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.[11][17]
| Pharmacokinetic Parameter | 90% Confidence Interval Limits |
| Cmax | 80.00% - 125.00% |
| AUC0-t | 80.00% - 125.00% |
| AUC0-∞ | 80.00% - 125.00% |
One study found that for metoclopramide, the 90% CI for Cmax and AUC were within the 91.95-118.16% and 95.6-101.8% ranges, respectively, concluding bioequivalence.[3]
Conclusion
Bioequivalence studies for metoclopramide require a robust study design, a validated bioanalytical method, and appropriate statistical analysis. While the parent drug is the primary analyte, an understanding of its metabolic profile, particularly the role of CYP2D6, is essential for interpreting pharmacokinetic variability. The measurement of metabolites is not always mandatory but should be considered based on regulatory guidance and the specific characteristics of the drug formulation. The methodologies and criteria outlined in this guide provide a framework for conducting successful bioequivalence studies to support the approval of generic metoclopramide products.
References
- 1. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. New FDA Draft Guidance for Industry on Bioequivalence Studies - ECA Academy [gmp-compliance.org]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application | FDA [fda.gov]
- 6. METOCLOPRAMIDE IS METABOLIZED BY CYP2D6 AND IS A REVERSIBLE INHIBITOR, BUT NOT INACTIVATOR, OF CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metoclopramide [medschool.cuanschutz.edu]
- 8. medscape.com [medscape.com]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of metoclopramide in human plasma using hydrophilic interaction chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Pharmacokinetics of metoclopramide intravenously and orally determined by liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. applications.emro.who.int [applications.emro.who.int]
- 16. A green approach for metoclopramide quantification in pharmaceutical products: new HPLC and spectrophotometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. downloads.regulations.gov [downloads.regulations.gov]
N-Acetyl Metoclopramide: A Comparative Guide for Certified Reference Materials
In the landscape of pharmaceutical analysis and quality control, the use of highly characterized certified reference materials (CRMs) is paramount for ensuring the accuracy and reliability of analytical data. N-Acetyl Metoclopramide, also known as Metoclopramide EP Impurity A, is a critical CRM for the quantitative and qualitative analysis of Metoclopramide, a widely used antiemetic and prokinetic agent.[1][2] This guide provides a comprehensive comparison of this compound with other relevant Metoclopramide-related compounds, complete with experimental protocols and data to aid researchers, scientists, and drug development professionals in their analytical endeavors.
Comparison of Metoclopramide and its Related Compounds as Certified Reference Materials
This compound is a significant metabolite and impurity of Metoclopramide.[1] Its presence and quantity in the final drug product are critical quality attributes that must be monitored and controlled. As a CRM, it serves as a standard for the identification and quantification of this specific impurity in Metoclopramide drug substances and formulations.
The primary alternatives to this compound as a CRM are other known impurities and related compounds of Metoclopramide, as well as the active pharmaceutical ingredient (API) itself. These are essential for developing and validating analytical methods that can accurately separate and quantify the main component from its potential contaminants.[3]
A variety of Metoclopramide-related compounds are available as pharmaceutical secondary standards and are qualified as Certified Reference Materials, suitable for applications such as pharmaceutical release testing, method development, and quality control.[4]
Table 1: Physicochemical Properties of this compound and Other Metoclopramide-Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound (Impurity A) | 5608-13-9 | C16H24ClN3O3 | 341.83 |
| Metoclopramide | 364-62-5 | C14H22ClN3O2 | 299.80 |
| Metoclopramide Related Compound B | 4093-31-6 | C11H12ClNO4 | 257.67 |
| Metoclopramide Impurity G | 171367-22-9 | C14H22ClN3O3 | 315.80 |
Experimental Data and Methodologies
The selection of an appropriate analytical technique is crucial for the accurate analysis of Metoclopramide and its impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust and versatile technique for the separation and quantification of Metoclopramide and its related compounds.[6] Mixed-mode chromatography, combining reversed-phase and cation-exchange mechanisms, has proven effective for separating the drug and its impurities.[6] The retention time can be controlled by adjusting the amount of acetonitrile, buffer concentration, and pH of the mobile phase.[6]
Table 2: Comparison of HPLC Methods for Metoclopramide Analysis
| Parameter | Method 1 | Method 2 |
| Column | Extend C18 (150 x 4.6 mm, 5 µm) | C18 rapid resolution (4.6 x 100 mm, 3.5 µm) |
| Mobile Phase | Ethanol and formic acid solution (pH 2.0; 30:70 v/v) | Acetonitrile and buffer pH 4.6 (50:50 v/v) |
| Flow Rate | 1.0 mL/min | Not Specified |
| Detection | 273 nm | 248 nm |
| Linearity Range | Not Specified | 2-10 µg/mL |
| LOD | Not Specified | 0.26 µg/mL |
| LOQ | Not Specified | 0.80 µg/mL |
A simple and rapid HPLC method can be employed for the determination of Metoclopramide.[9]
-
Preparation of Standard and Sample Solutions:
-
Prepare separate stock solutions of this compound CRM and other related compounds in methanol at a concentration of 1.0 mg/mL.[10]
-
Prepare a Metoclopramide stock solution at 0.5 mg/mL in water and spike it with the related substance stock solutions to achieve a 1.0% level.[10]
-
For system suitability, dilute the mixed stock solution with a 50:50 methanol/water diluent to a final concentration of 15 µg/mL for each analyte.[10]
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify and quantify this compound and other impurities by comparing their retention times and peak areas with those of the certified reference materials.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS offers high sensitivity and selectivity for the determination of Metoclopramide and its metabolites in biological matrices.[11] This method often involves a derivatization step to improve the volatility and thermal stability of the analytes.
A modified GC-MS assay can be used for the quantitation of Metoclopramide and its metabolites.[11]
-
Sample Preparation and Extraction:
-
To 1 ml of plasma, add an internal standard.
-
Perform alkaline extraction followed by an acid backwash and another alkaline extraction.[12]
-
-
Derivatization:
-
Derivatize the extracted analytes with heptafluorobutyryl imidazole.[12]
-
-
GC-MS Conditions:
-
Quantitation:
-
The limit of quantitation for Metoclopramide and its metabolites can be as low as 1 ng/ml in plasma, urine, and bile.[11]
-
Visualizing Workflows and Mechanisms
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Metoclopramide's therapeutic effects are primarily mediated through its interaction with dopamine and serotonin receptors.[13]
Conclusion
This compound is an indispensable certified reference material for the robust quality control of Metoclopramide. Its use, in conjunction with CRMs of other related impurities, enables the development and validation of specific and sensitive analytical methods, such as HPLC and GC-MS. This ensures that pharmaceutical products meet the stringent requirements for purity, safety, and efficacy. The detailed protocols and comparative data presented in this guide are intended to support analytical scientists in achieving accurate and reproducible results in their daily work.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. Metoclopramide EP Impurity A | 5608-13-9 | SynZeal [synzeal.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. 甲氧氯普胺相关化合物A Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. helixchrom.com [helixchrom.com]
- 7. A green approach for metoclopramide quantification in pharmaceutical products: new HPLC and spectrophotometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. Determination of metoclopramide and two of its metabolites using a sensitive and selective gas chromatographic-mass spectrometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electron-capture gas chromatographic assay for metoclopramide in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metoclopramide - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of N-Acetyl Metoclopramide: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of N-Acetyl Metoclopramide, a compound frequently used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound.[1][2][3][4][5] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.[1][3][4] Ensure adequate ventilation to avoid inhalation of any dust or fumes.[1] In case of accidental contact, wash the affected area with soap and water immediately.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound is governed by federal, state, and local regulations, primarily under the Resource Conservation and Recovery Act (RCRA) administered by the Environmental Protection Agency (EPA).[6] Pharmaceutical waste requires careful handling to prevent environmental contamination and harm to human health.
Step 1: Hazardous Waste Determination
-
Consult with your institution's Environmental Health and Safety (EHS) department for a formal hazardous waste determination.
-
In the absence of a definitive determination, manage the waste as a hazardous chemical waste as a precautionary measure.
Step 2: Waste Segregation and Collection
-
Solid Waste:
-
Collect uncontaminated this compound powder in a designated, leak-proof, and clearly labeled hazardous waste container.[3] The container should be made of a material compatible with the chemical.
-
For chemically contaminated solid waste such as gloves, weigh boats, and absorbent paper, double-bag the materials in clear plastic bags.[2]
-
-
Liquid Waste:
-
For solutions containing this compound, collect the waste in a designated, sealed, and leak-proof container.[3]
-
One safety data sheet for a related compound suggests dissolving or mixing the material with a combustible solvent before incineration.[7] This step should only be performed by trained personnel in a well-ventilated area and in accordance with institutional protocols.
-
-
Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can be disposed of as non-hazardous solid waste.
-
Step 3: Labeling and Storage
All hazardous waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the concentration, and the date of accumulation. Store the sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
Step 4: Arrange for Professional Disposal
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and final disposal of the this compound waste. The most common and recommended method for the disposal of pharmaceutical waste is high-temperature incineration in a permitted hazardous waste incinerator.[7]
Quantitative Data Summary
| Parameter | Guideline | Source |
| RCRA Status | To be determined by EHS; treat as hazardous in the interim. | General Guidance |
| Primary Disposal Method | High-Temperature Incineration | [7] |
| Container Type | Leak-proof, sealed, chemically compatible | [3] |
| Labeling Requirement | "Hazardous Waste," full chemical name, concentration, date | General Guidance |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
Experimental Protocols
This document does not cite specific experiments but provides general disposal protocols based on safety and regulatory guidelines. The primary "protocol" is the step-by-step disposal procedure outlined above, which is derived from established best practices for chemical and pharmaceutical waste management.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
